SDZ 220-040
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound. Through competitive binding at the glutamate site on the GluN2 subunit, this compound induces a distinct conformational change in the ligand-binding domain (LBD). This allosterically stabilizes the closed state of the associated ion channel, thereby inhibiting receptor activation. This guide synthesizes key quantitative data and detailed experimental protocols from foundational pharmacological and structural studies to serve as a definitive resource for researchers in neuroscience and pharmacology.
Core Mechanism of Action: Competitive Antagonism at the GluN2 Subunit
This compound functions as a competitive antagonist at the NMDA receptor. Its primary target is the glutamate binding site located on the GluN2 subunits of the heterotetrameric NMDA receptor complex.[1][2][3][4] The binding of this compound to this site physically precludes the binding of the endogenous agonist, glutamate, which is a prerequisite for channel activation.
Structural Basis of Inhibition
Cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of the structural changes induced by this compound.[2][5] The NMDA receptor's ligand-binding domain (LBD) for each subunit is a bi-lobed structure, often described as a "clamshell." Agonist binding typically promotes the closure of this clamshell, a conformational change that is mechanically coupled to the opening of the transmembrane ion channel.
This compound binding, however, forces the GluN2 LBD clamshell into a more open conformation than is observed with glutamate binding. This antagonist-bound open conformation results in a ~24° opening of the GluN2B LBD.[2] This structural change is critical as it "loosens" or relieves tension on the crucial linker region that connects the LBD to the M3 transmembrane helix, which forms the channel gate.[2][5] By uncoupling the LBD from the channel gate, this compound stabilizes the closed conformation of the ion pore, effectively preventing ion flux and antagonizing receptor function.[2]
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized through various in vitro assays. The data underscores its high affinity for the NMDA receptor.
| Parameter | Value | Receptor/Tissue Source | Assay Type | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | Radioligand Binding Assay | [1][2] |
| Ki | ~3.16 nM | Mammalian NMDA Receptor | Calculated from pKi | |
| IC50 | 1.3 - 5.6 µM | Cortical Neuronal Cultures | Neurotoxicity Assay | [6] |
Note: The IC50 values are from a study on a related series of biphenyl (B1667301) antagonists and demonstrate the potency range for this structural class in a functional neuroprotection assay.
Key Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols are summarized from the foundational studies that characterized this compound.
Protocol for In Vitro Radioligand Binding Assay
(Based on methodology from Urwyler et al., Neuropharmacology, 1996)
-
Membrane Preparation:
-
Homogenize rat forebrain cortices in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes.
-
Pellet the supernatant by centrifuging at 40,000 x g for 20 minutes.
-
Wash the resulting pellet multiple times by resuspension in buffer and centrifugation. The final pellet, containing the crude synaptic membranes, is stored at -80°C until use.
-
-
Binding Assay:
-
Thaw and resuspend the synaptic membranes in a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
In assay tubes, combine the membrane preparation, a selective NMDA receptor radioligand (e.g., [³H]CGP 39653 at a final concentration of ~2-5 nM), and varying concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a saturating concentration of a known NMDA antagonist (e.g., 10 µM CPP).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Cryo-Electron Microscopy and Structural Analysis
(Based on methodology from Chou et al., Cell, 2020)
-
Protein Expression and Purification:
-
Co-express C-terminally truncated constructs of the rat GluN1b and GluN2B subunits in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.
-
Lyse the cells and solubilize the membrane-bound NMDA receptors using a mild detergent (e.g., digitonin).
-
Purify the heterotetrameric receptor complex using multi-step affinity chromatography, typically involving an anti-FLAG antibody column followed by size-exclusion chromatography to ensure sample homogeneity.
-
-
Cryo-EM Sample Preparation:
-
Concentrate the purified GluN1b-GluN2B receptor to an appropriate concentration (e.g., 5-10 mg/mL).
-
Add the ligands of interest. For the antagonist-bound state, incubate the protein with saturating concentrations of glycine (B1666218) (for the GluN1 subunit) and this compound (for the GluN2B subunit).
-
Apply a small volume (~3 µL) of the protein-ligand complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).
-
Blot the grid to create a thin film and plunge-freeze it into liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot Mark IV).
-
-
Data Collection and Processing:
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) operating at 300 kV.
-
Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector.
-
Perform pre-processing steps including motion correction, CTF estimation, and particle picking using software packages like RELION or CryoSPARC.
-
Generate 2D class averages to select well-defined particle images for further processing.
-
Perform 3D classification and refinement to obtain high-resolution 3D reconstructions of the NMDA receptor in the this compound-bound state.
-
-
Model Building and Analysis:
-
Build an atomic model into the final cryo-EM density map using software like Coot and refine it with programs such as Phenix.
-
Analyze the final structure to determine the binding pose of this compound and measure the conformational changes in the LBD and their effect on the ion channel gate.
-
Conclusion
This compound is a well-characterized competitive antagonist of the NMDA receptor. Its mechanism of action is rooted in a structurally defined conformational change it induces upon binding to the GluN2 subunit's ligand-binding domain. By preventing the agonist-induced conformational changes necessary for channel gating, this compound effectively inhibits receptor function. The detailed pharmacological and structural data presented herein provide a solid foundation for its use as a research tool and for the future design of novel NMDA receptor modulators.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SDZ 220-040: A Potent NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, is a biphenyl (B1667301) derivative of 2-amino-7-phosphono-heptanoic acid. Its structure is characterized by a phosphonomethyl group, which is crucial for its high affinity and competitive antagonism at the NMDA receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆Cl₂NO₆P | [1][2] |
| Molecular Weight | 420.19 g/mol | [1] |
| CAS Number | 174575-40-7 | [1] |
| Appearance | Solid | [3] |
| pKi | 8.5 | [2][4] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Competitive NMDA Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
As a competitive antagonist, this compound directly competes with the endogenous agonist glutamate for binding to the receptor. This prevents the conformational change required for channel opening and subsequent influx of Ca²⁺ and Na⁺ ions, thereby inhibiting neuronal excitation.
Figure 1: Competitive antagonism of the NMDA receptor by this compound.
Pharmacological Properties
This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.
Table 2: Pharmacological Data for this compound
| Parameter | Species/Model | Value | Reference |
| pKi | Rat brain membranes | 8.5 | [2][4] |
| Anticonvulsant Activity | Rodent models of epilepsy | Effective | [3] |
| Neuroprotective Effect | Rodent models of focal ischemia | Demonstrated | [3] |
| Blood-Brain Barrier Penetration | In vivo studies | Readily crosses | [3] |
In Vitro Pharmacology
The high binding affinity of this compound (pKi = 8.5) for the NMDA receptor was determined through radioligand binding assays using rat brain membrane preparations.[2][4] This potent interaction underscores its efficacy in displacing glutamate and inhibiting receptor function.
In Vivo Pharmacology
In vivo studies have highlighted the therapeutic potential of this compound in various models of neurological disorders. It has demonstrated significant anticonvulsant effects in rodent models of epilepsy and has shown neuroprotective properties in models of focal cerebral ischemia.[3] A key feature of this compound is its ability to readily cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[3]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of compounds like this compound. Below are generalized methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
In Vivo Model of Focal Cerebral Ischemia
This model is used to evaluate the neuroprotective effects of a compound against stroke-like injury.
Figure 3: Experimental workflow for an in vivo model of focal cerebral ischemia.
Signaling Pathways
The antagonism of the NMDA receptor by this compound modulates downstream signaling cascades that are typically activated by glutamate-mediated Ca²⁺ influx. By preventing this influx, this compound can inhibit pathways leading to excitotoxicity and apoptosis.
Figure 4: Simplified signaling pathway of NMDA receptor activation and its inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes. Its high potency, selectivity, and ability to cross the blood-brain barrier make it a significant compound in the study of neurological disorders where NMDA receptor overactivation is implicated. This guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in its application. Further investigation into its therapeutic potential is warranted.
References
SDZ 220-040: A Technical Guide to its Discovery and Preclinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from a research program focused on developing novel neuroprotective agents. This technical guide details the discovery, synthesis, and extensive preclinical pharmacological characterization of this compound. It is a member of a series of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid. This document provides a comprehensive overview of its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development.
Discovery and Synthesis
The discovery of this compound was rooted in the exploration of novel derivatives of 2-amino-7-phosphonoheptanoic acid, a known class of NMDA receptor antagonists. The development was spearheaded by Sandoz Research Institute. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical name, (S)-α-amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, indicates a complex multi-step synthesis. The general approach likely involved the synthesis of the substituted biphenyl (B1667301) core structure followed by the introduction of the amino acid and phosphonomethyl moieties.
Pharmacological Profile
In Vitro Pharmacology
This compound is characterized as a potent and selective competitive antagonist of the NMDA receptor, with a particular affinity for the GluN2B subunit.[1]
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding | pKi | 8.5 | [2] |
In Vivo Pharmacology
Preclinical studies in various animal models have demonstrated the potential therapeutic utility of this compound in several neurological conditions.[1]
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | Species | Reference |
| Neuropathic Pain | Attenuation of pain | Rat | [1] |
| Focal Cerebral Ischemia | Neuroprotection | Not Specified | [1] |
| Seizure Models | Anticonvulsant activity | Not Specified | [1] |
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor.[1][3] This binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ into the neuron.[4] The blockade of NMDA receptor-mediated signaling has downstream effects on various intracellular pathways implicated in neuronal function and survival.
Signaling Pathway of NMDA Receptor Antagonism
The antagonism of the NMDA receptor by this compound initiates a cascade of intracellular events. By blocking Ca2+ influx, it modulates the activity of key signaling molecules such as the extracellular signal-regulated kinase (ERK) and the transcription factor cAMP-responsive element binding protein (CREB). Additionally, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is also influenced by NMDA receptor activity.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo studies of this compound are based on standard methodologies in pharmacology and neuroscience.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound to the NMDA receptor.
Caption: Workflow for a radioligand binding assay.
In Vivo Model of Focal Cerebral Ischemia (General Protocol)
The middle cerebral artery occlusion (MCAO) model is a common method to induce focal cerebral ischemia in rodents.
Caption: Workflow for the MCAO model of focal ischemia.
In Vivo Model of Neuropathic Pain (General Protocol)
The chronic constriction injury (CCI) model is a widely used method to induce neuropathic pain in rodents.
Caption: Workflow for the CCI model of neuropathic pain.
Development History and Future Perspectives
This compound was extensively characterized in preclinical models, demonstrating a promising profile as a neuroprotective and analgesic agent.[1] However, there is no publicly available information on its progression into clinical trials. The development of many NMDA receptor antagonists has been hampered by dose-limiting side effects, such as psychotomimetic effects.[1] Despite the lack of clinical data for this compound, the research into this and similar compounds has significantly contributed to the understanding of NMDA receptor pharmacology and its role in various neuropathologies. Future research in this area may focus on developing subtype-selective NMDA receptor modulators with improved safety profiles.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
In Vitro Characterization of SDZ 220-040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2][3] This document provides a comprehensive technical overview of the in vitro characteristics of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. The information presented here is intended to serve as a detailed resource for researchers and professionals involved in neuroscience drug discovery and development.
Core Properties of this compound
This compound distinguishes itself through its high affinity and competitive mechanism of action at the NMDA receptor. Its primary in vitro characteristics are summarized below.
Data Presentation: Quantitative Analysis
| Parameter | Value | Description |
| pKi | 8.5[1][2][4] | This value, derived from radioligand binding assays, indicates a high binding affinity of this compound for the NMDA receptor. The pKi is the negative logarithm of the inhibitory constant (Ki), meaning a higher value corresponds to a stronger binding affinity. |
| Mechanism of Action | Competitive Antagonist[1][2] | This compound directly competes with the endogenous agonist, glutamate (B1630785), for binding to the NMDA receptor. This mode of action prevents receptor activation and subsequent downstream signaling. |
| Effective Concentration Range | 0.1 µM - 20 µM[5] | In various in vitro experimental settings, this compound has been shown to be effective within this concentration range for antagonizing NMDA receptor function. |
Experimental Protocols
The in vitro characterization of this compound relies on a suite of well-established pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To quantify the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[6][7]
-
Competitive Binding: A constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.[6]
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Electrophysiology: Whole-Cell Patch-Clamp
Electrophysiological recordings provide a direct measure of the functional consequences of NMDA receptor antagonism.
Objective: To assess the ability of this compound to inhibit NMDA receptor-mediated ion currents in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A or GluN2B).[9][10]
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[9][10]
-
NMDA Receptor Activation: The cell is perfused with a solution containing NMDA and the co-agonist glycine (B1666218) to elicit an inward ion current through the NMDA receptors.[9]
-
Application of this compound: Following the establishment of a stable baseline current, this compound is applied to the cell at various concentrations.
-
Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured to determine its inhibitory potency, often expressed as an IC50 value.[9]
Functional Assay: Calcium Imaging
This assay measures the downstream effect of NMDA receptor activation—an increase in intracellular calcium—and how it is modulated by an antagonist.
Objective: To evaluate the functional antagonism of this compound by monitoring its effect on NMDA-induced calcium influx.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., cerebellar granule cells) or NMDA receptor-expressing cell lines are plated on glass coverslips.[11][12]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[11][13]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.[11][13]
-
Stimulation and Antagonism: Cells are pre-incubated with varying concentrations of this compound before being stimulated with NMDA and glycine.[14]
-
Fluorescence Measurement: The change in fluorescence intensity upon stimulation is measured. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to inhibit the NMDA-induced increase in fluorescence is quantified to determine its IC50 value.[13][14]
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nmda antagonist — TargetMol Chemicals [targetmol.com]
- 4. 174575-40-7 CAS Manufactory [m.chemicalbook.com]
- 5. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Anti-NMDAR Antibody Disinhibits Cortical Neuronal Networks through Dysfunction of Inhibitory Neuron Output - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of SDZ 220-040 to NMDA Receptor Subunits: A Technical Guide
This technical guide provides an in-depth overview of the binding affinity of SDZ 220-040, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its interaction with various NMDA receptor subunits. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][3][4] The GluN2 subunit has four main subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct biophysical and pharmacological properties to the receptor complex.[3][4][5] this compound is a potent and selective competitive antagonist that targets the glutamate binding site on the GluN2 subunit.[6] Understanding the binding affinity and subunit selectivity of compounds like this compound is fundamental for the development of therapeutics targeting NMDAR-mediated neurological disorders.[7][8]
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized in several studies, demonstrating a high affinity for the NMDA receptor, with a particular preference for the GluN2B subunit. The following tables summarize the available quantitative data.
| Ligand | Receptor Subunit | Affinity Metric | Value | Assay Type |
| This compound | Mammalian NMDA Receptor | pKi | 8.5 | Not Specified |
| This compound | GluN1b/GluN2B | Ki | 6.3 nM | Radioligand Binding Assay |
| This compound | GluN1b/GluN2B | IC50 | 4 - 7.8 nM | Not Specified |
Table 1: Summary of this compound Binding Affinity for NMDA Receptors.[7][9]
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[10] Structural studies, including cryo-electron microscopy and X-ray crystallography, have revealed that the binding of this compound to the GluN2B ligand-binding domain (LBD) induces a conformational change.[6] Specifically, it causes the bi-lobe structure of the GluN2B LBD to open by approximately 23-24 degrees compared to when it is bound to the agonist, glutamate.[6][11] This opening of the LBD "relaxes" the tension in the linker connecting the LBD to the transmembrane domain (TMD), which in turn leads to the closure of the ion channel, thus inhibiting receptor function.[1][6][11]
Experimental Protocols
The determination of the binding affinity of this compound to NMDA receptor subunits involves various experimental techniques, most notably radioligand binding assays and structural biology methods.
Radioligand Binding Assay (Competitive)
This is a common method to determine the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Cerebral cortices from rats are homogenized in an ice-cold buffer.
-
The homogenate undergoes centrifugation at a low speed to remove cellular debris and nuclei.
-
The resulting supernatant is then centrifuged at high speed to obtain a pellet containing the cell membranes, which are rich in NMDA receptors.[12]
2. Binding Reaction:
-
The prepared membranes are incubated in a solution containing a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (this compound).[12]
-
The incubation is typically carried out in 96-well plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[13]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[12][13]
-
The filters are then washed multiple times with an ice-cold buffer to remove any non-specifically bound radioligand.[13]
4. Quantification:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[12][13]
5. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Structural Biology Methods: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in elucidating the structural basis of this compound's interaction with the NMDA receptor.
1. Sample Preparation:
-
The GluN1b-GluN2B NMDA receptor protein is expressed and purified.
-
The purified receptors are incubated with this compound and, in some cases, a GluN1-specific ligand to obtain the receptor in a specific conformational state.[6]
2. Cryo-EM Grid Preparation:
-
A small volume of the protein-ligand complex solution is applied to an EM grid.
-
The grid is then rapidly plunge-frozen in liquid ethane, which vitrifies the sample, preserving the native structure of the receptor.
3. Data Collection:
-
The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
A large number of images (micrographs) of the individual receptor particles are collected from different angles.
4. Image Processing and 3D Reconstruction:
-
The individual particle images are computationally extracted from the micrographs.
-
These 2D images are then aligned and classified to generate a high-resolution 3D reconstruction of the NMDA receptor in complex with this compound.[9]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Competitive inhibition of the NMDA receptor by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. 6whx - GluN1b-GluN2B NMDA receptor in complex with GluN2B antagonist this compound, class 2 - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Input‐Specific Localization of NMDA Receptor GluN2 Subunits in Thalamocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Pharmacological Profile of SDZ 220-040: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, and effects in both in vitro and in vivo models. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a variety of neurological disorders. This compound, a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid, has emerged as a valuable research tool for investigating the role of the NMDA receptor in physiological and pathological processes.[1] This guide synthesizes the available data on the pharmacological profile of this compound.
Binding Affinity and Selectivity
This compound exhibits a high affinity for the NMDA receptor, acting as a competitive antagonist at the glutamate binding site.[1][2] Its binding characteristics have been determined through radioligand binding assays.
Table 1: Radioligand Binding Affinities of this compound
| Radioligand | Preparation | Ki (nM) | pKi |
| [3H]CGP 39653 | Rat cortical membranes | 3.2 | 8.5 |
Data sourced from Urwyler et al., 1996.
Mechanism of Action
This compound exerts its antagonistic effect through a distinct conformational change in the NMDA receptor. Specifically, it targets the GluN2B subunit. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of its inhibitory action.
Upon binding to the ligand-binding domain (LBD) of the GluN2B subunit, this compound induces an open-cleft conformation of the LBD bi-lobe structure.[3] This "un-tensing" of the LBD relieves the mechanical pull on the linker region that connects the LBD to the transmembrane domain (TMD), which forms the ion channel.[3] Consequently, the ion channel gate remains closed, preventing the influx of calcium ions and thereby inhibiting receptor activation.[3]
Figure 1: Mechanism of action of this compound on the NMDA receptor.
In Vitro Functional Assays
The antagonistic activity of this compound has been quantified in functional assays that measure the inhibition of NMDA-induced cellular responses.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Preparation | Agonist | IC50 (nM) |
| Inhibition of NMDA-induced depolarization | Rat cortical slices | NMDA (10 µM) | 18 |
Data sourced from Urwyler et al., 1996.
In Vivo Pharmacology
This compound has been demonstrated to be active in various animal models, indicating its ability to cross the blood-brain barrier. Its in vivo effects include anticonvulsant and neuroprotective properties.
Table 3: In Vivo Activity of this compound
| Animal Model | Species | Effect | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant | i.p. | 3.9 |
| NMDA-induced convulsions | Mouse | Anticonvulsant | i.p. | 0.7 |
| Focal Ischemia (MCAO) | Rat | Neuroprotection | i.v. | - |
Data sourced from Urwyler et al., 1996.
Potential side effects observed in preclinical studies include sedation, ataxia, and psychotomimetic effects.[4][5][6]
Experimental Protocols
Radioligand Binding Assay ([3H]CGP 39653)
A detailed protocol for determining the binding affinity of this compound is outlined below.
Figure 2: Workflow for the [3H]CGP 39653 radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Rat cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.
-
Incubation: The membrane suspension is incubated with a fixed concentration of [3H]CGP 39653 and a range of concentrations of this compound in a final assay volume. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Testing (Maximal Electroshock Seizure Model)
The following protocol describes the evaluation of the anticonvulsant activity of this compound in the mouse MES model.
Figure 3: Experimental workflow for the mouse maximal electroshock seizure (MES) test.
Protocol Details:
-
Animal Preparation: Male mice are used for the study and are acclimated to the laboratory environment before testing.
-
Drug Administration: Animals are divided into groups and administered various doses of this compound or the vehicle intraperitoneally (i.p.).
-
Seizure Induction: At a predetermined time after drug administration (to allow for peak brain levels), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 sec) is delivered through corneal electrodes.
-
Observation: The animals are immediately observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The dose that protects 50% of the animals (ED50) is calculated using probit analysis.
Conclusion
This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist with a clear mechanism of action at the molecular level. Its in vitro and in vivo pharmacological profile makes it a valuable tool for preclinical research into the role of the NMDA receptor, particularly the GluN2B subunit, in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.
References
- 1. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
SDZ 220-040: A Technical Guide for Investigating Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system (CNS).[1][2] Its ability to cross the blood-brain barrier and its specific interaction with the glutamate (B1630785) binding site on the NMDA receptor make it a valuable tool for studying the physiological and pathological roles of glutamatergic signaling. Dysregulation of this signaling pathway is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neuropathic pain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in preclinical research.
Mechanism of Action
This compound exerts its antagonist effect by competitively binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[3] This binding prevents the endogenous agonist, glutamate, from activating the receptor. Structurally, the binding of this compound induces a conformational change in the ligand-binding domain (LBD) of the GluN2B subunit, causing the bi-lobe structure to open. This conformational shift uncouples the extracellular LBD from the transmembrane domain, which forms the ion channel. As a result, the ion channel remains in a closed and locked state, preventing the influx of Ca²⁺ and Na⁺ ions that would normally occur upon glutamate binding and subsequent channel activation. This blockade of ion flow inhibits the downstream signaling cascades associated with NMDA receptor activation.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor.
| Parameter | Value | Species | Assay | Reference |
| pKi | 8.5 | Mammalian | Radioligand Binding | [1][2] |
| Concentration for in vitro effect | 0.1 µM | Rat | µ-opioid receptor internalization assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study its effects on glutamatergic signaling in various preclinical models.
In Vitro Radioligand Binding Assay: Competitive Inhibition of [³H]-glutamate Binding
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-glutamate (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Assay Setup: In a 96-well plate, combine rat cortical membranes, a fixed concentration of [³H]-glutamate (typically at or below its Kd), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-glutamate binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Seizures: Kainic Acid-Induced Seizure Model in Rats
This protocol evaluates the anticonvulsant effects of this compound.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Kainic acid
-
This compound
-
Vehicle (e.g., saline)
-
Apparatus for behavioral observation and scoring (e.g., Racine's scale)
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental environment.
-
Drug Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal, intravenous) at various doses. The timing of administration should be determined based on the pharmacokinetic profile of the compound.
-
Seizure Induction: After the appropriate pre-treatment time, administer a convulsive dose of kainic acid (e.g., 10-15 mg/kg, i.p.).
-
Behavioral Observation: Observe the animals for a set period (e.g., 2-4 hours) and score the severity of seizures using a standardized scale (e.g., Racine's scale).
-
Data Analysis: Compare the seizure scores and latency to the first seizure between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol assesses the neuroprotective potential of this compound in a model of stroke.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Surgical instruments for MCAO
-
This compound
-
Vehicle (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Apparatus for neurological deficit scoring
Procedure:
-
Animal Preparation and MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: Administer this compound or vehicle at various doses and time points relative to the onset of ischemia (pre-treatment, during ischemia, or post-reperfusion).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at specific time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), sacrifice the animals, and stain the brain slices with TTC to visualize and quantify the infarct volume.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups to assess neuroprotection.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This protocol investigates the analgesic effects of this compound on neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments for CCI
-
This compound
-
Vehicle (e.g., saline)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test)
Procedure:
-
Animal Preparation and CCI Surgery: Induce neuropathic pain by loosely ligating the common sciatic nerve.
-
Drug Administration: After a post-operative recovery period and confirmation of pain development, administer this compound or vehicle daily for a specified duration.
-
Behavioral Testing: Measure mechanical allodynia and thermal hyperalgesia at baseline and at multiple time points throughout the drug administration period.
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.
Experimental Workflow: In Vivo Neuroprotection Study (MCAO Model)
Caption: Workflow for assessing the neuroprotective effects of this compound in a rat MCAO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of SDZ 220-040 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of SDZ 220-040 on neuronal excitability. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission and neuronal plasticity. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and further investigating the therapeutic potential and mechanistic properties of this compound.
Introduction
Neuronal excitability is a fundamental process in the central nervous system (CNS) governed by a delicate balance of excitatory and inhibitory signals. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in mediating excitatory neurotransmission. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of NMDA receptors. As a competitive antagonist, it selectively binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby inhibiting its activation and modulating neuronal excitability. This guide explores the molecular mechanisms and functional consequences of this interaction.
Mechanism of Action
This compound exerts its effects on neuronal excitability primarily through the competitive antagonism of the NMDA receptor. The binding of glutamate to the GluN2 subunit of the NMDA receptor is a prerequisite for channel opening and the subsequent influx of cations, primarily Ca²⁺ and Na⁺, which leads to depolarization of the neuronal membrane.
This compound competes with glutamate for this binding site. Upon binding, it induces a conformational change in the GluN2 ligand-binding domain (LBD), causing the "clamshell" structure to open by approximately 23-24 degrees. This conformational shift relieves tension on the linker connecting the LBD to the transmembrane domain (TMD), which in turn stabilizes the closed state of the ion channel. By preventing the influx of cations, this compound effectively dampens the excitatory postsynaptic potential (EPSP) and reduces the likelihood of action potential firing, thereby decreasing neuronal excitability.
Data Presentation
The following tables summarize the quantitative data available for this compound.
| Parameter | Value | Assay Type | Receptor/Target | Reference |
| pKi | 8.5 | Radioligand Binding | NMDA Receptor | [1] |
| Functional Concentration | 0.1 µM | Inhibition of NMDA-mediated effects | NMDA Receptor | |
| IC50 | 6.36 ± 0.96 µM | Calcium Mobilization Assay | MRGPRX4 (off-target) |
Note: A specific IC50 value for the direct inhibition of NMDA receptor-mediated currents in neuronal electrophysiology studies was not available in the reviewed public literature.
Experimental Protocols
The characterization of this compound's effects on neuronal excitability relies on various electrophysiological techniques. The following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This technique is used to record NMDA receptor-mediated currents from individual neurons and assess the inhibitory effects of this compound.
Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on poly-D-lysine coated glass coverslips.
-
Cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for 10-14 days in vitro to allow for mature expression of NMDA receptors.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.001 glycine (B1666218). pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.
Recording Procedure:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with heated (32-34°C) and oxygenated (95% O₂/5% CO₂) external solution.
-
Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass capillaries and filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the membrane of a selected neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a brief duration (e.g., 2-5 seconds).
-
A baseline of NMDA-evoked currents is established.
-
This compound is applied to the bath at various concentrations to generate a concentration-response curve.
-
The reduction in the peak amplitude of the NMDA-evoked current is measured at each concentration of this compound.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is suitable for studying the pharmacology of specific NMDA receptor subtypes expressed heterologously.
Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.
Recording Solutions:
-
Recording Solution (in mM): 90 NaCl, 1 KCl, 1 CaCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH. MgCl₂ is omitted to prevent voltage-dependent block of the NMDA receptor.
Recording Procedure:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
The chamber is perfused with the recording solution.
-
NMDA receptor-mediated currents are activated by co-application of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Once a stable baseline current is achieved, this compound is applied at varying concentrations.
-
The steady-state current inhibition is measured for each concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
The Application of SDZ 220-040 in Elucidating Arabidopsis Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of SDZ 220-040, a selective mammalian N-methyl-D-aspartate (NMDA) receptor antagonist, in the study of Arabidopsis thaliana root development. While research on its specific application in plants is not extensive, existing studies reveal its potential as a chemical tool to probe signaling pathways influencing root architecture, particularly gravitropism.
Core Concepts and Mechanism of Action
This compound is primarily recognized as a competitive antagonist of NMDA receptors in mammalian systems.[1][2][3][4] These receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory neurotransmission. In the context of Arabidopsis, which possesses glutamate receptor-like (GLR) genes homologous to mammalian iGluRs, this compound has been utilized to investigate the role of glutamate signaling in plant development.
The primary reported effect of this compound on Arabidopsis is the induction of a partially agravitropic root growth pattern, suggesting an interference with the plant's response to gravity.[1][5][6] This points towards a potential role of glutamate or related signaling pathways in the complex network that governs root orientation and growth.
Quantitative Data on this compound Effects
The following table summarizes the key quantitative data from studies on the effect of this compound on Arabidopsis root development.
| Parameter | Treatment | Concentration | Observed Effect | Source |
| Root Growth Pattern | This compound | 20 μM | Partially agravitropic root growth | [1][5][6] |
Note: The available literature provides a specific concentration and a qualitative description of the phenotype. Further quantitative measurements, such as the angle of root deviation from the vertical axis or primary root length under treatment, are not detailed in the referenced abstracts.
Experimental Protocols
The foundational method for observing the effects of this compound on Arabidopsis roots involves a 96-well microphenotyping system.[1][6] This high-throughput method allows for the screening of various chemical compounds on seedling development.
Protocol: 96-Well Microphenotyping Assay for this compound Treatment
1. Seedling Preparation and Growth Medium:
- Arabidopsis thaliana seeds (e.g., wild-type Col-0) are surface-sterilized.
- Prepare a sterile growth medium (e.g., 0.5X Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).
- Autoclave the medium and cool to approximately 50-60°C before dispensing.
2. Microphenotyping System Setup:
- Use a 96-well microtiter plate with V-shaped wells.
- Prepare agar-filled microtubes. These can be created by cutting pipette tips or using commercially available microtubes.
- Fill the microtubes with the prepared sterile growth medium.
- Place 6-12 sterilized seeds on the surface of the agar (B569324) in each microtube.
- Position the microtubes into the V-shaped wells of the 96-well plate.
3. Germination and Treatment Application:
- Place the plates in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
- Allow seeds to germinate and roots to grow into the agar for 2-3 days.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration (20 μM) in liquid growth medium.
- Add the this compound solution to the wells of the microtiter plate, ensuring the bottom of the microtubes is submerged. This allows the compound to diffuse into the agar and reach the growing roots.
- For control wells, add the same concentration of the solvent (e.g., DMSO) to the liquid medium.
4. Observation and Data Collection:
- Return the plates to the growth chamber.
- Observe the root growth and morphology over several days (e.g., up to 9 days post-treatment).[1][5][6]
- Document the root phenotype using a light microscope or a scanner.
- For quantitative analysis, measure parameters such as primary root length and the angle of root growth relative to the vertical axis.
Signaling Pathways and Visualization
The precise signaling pathway through which this compound affects Arabidopsis root gravitropism is not yet fully elucidated. However, based on its known function as a glutamate receptor antagonist and the observed phenotype, a hypothetical signaling pathway can be proposed. The agravitropic phenotype suggests a potential link to auxin signaling, a key regulator of root gravitropism. It is plausible that glutamate signaling, potentially mediated by GLR channels, intersects with the auxin transport or signaling cascade.
Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway.
References
- 1. Glutamate signalling via a MEKK1 kinase-dependent pathway induces changes in Arabidopsis root architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Excitatory Neurotransmission: A Technical Guide to NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the fundamental principles of N-methyl-D-aspartate (NMDA) receptor antagonism. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive overview of NMDA receptor structure and function, the mechanisms of antagonism, and the key experimental protocols used to study these interactions.
The NMDA Receptor: Structure and Function
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (B1630785), the primary excitatory neurotransmitter in the brain, and a co-agonist, typically glycine (B1666218) or D-serine.[1][2] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane is required to relieve this block, allowing for the influx of cations, most notably calcium (Ca2+).[1][2] This influx of calcium is a critical trigger for a cascade of intracellular signaling events that underpin synaptic plasticity.[1]
Functional NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific combination of GluN2 subunits dictates the biophysical and pharmacological properties of the receptor, including its affinity for agonists and antagonists, channel conductance, and gating kinetics.[1] The receptor has a modular structure, comprising an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD).[1]
Mechanisms of NMDA Receptor Antagonism
NMDA receptor antagonists can be classified based on their mechanism of action, targeting different sites on the receptor complex. This diversity in mechanism allows for a range of pharmacological profiles and therapeutic applications.
Competitive Antagonists
These antagonists, such as D-2-amino-5-phosphonopentanoic acid (D-AP5), directly compete with glutamate for its binding site on the GluN2 subunit.[3] By occupying this site, they prevent the conformational changes necessary for channel activation.
Non-competitive Channel Blockers
Also known as open-channel blockers, these antagonists, including phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801), bind to a site within the ion channel pore, physically obstructing the flow of ions.[4][5][6] Their action is often use-dependent, meaning they can only access their binding site when the channel is in an open state.
Uncompetitive Channel Blockers
Similar to non-competitive blockers, uncompetitive antagonists like memantine (B1676192) also bind within the ion channel.[2][7] However, they exhibit a lower affinity and faster kinetics, which is thought to contribute to a more favorable side-effect profile by preferentially blocking excessive, pathological receptor activation while sparing normal synaptic transmission.[2][7]
Glycine Site Antagonists
These compounds, such as 7-chlorokynurenic acid, act at the co-agonist binding site on the GluN1 subunit.[4][8] By preventing the binding of glycine or D-serine, they inhibit receptor activation.
Allosteric Modulators
Negative allosteric modulators (NAMs), like ifenprodil (B1662929), bind to a site distinct from the agonist or channel domains, typically on the ATD.[9] This binding induces a conformational change that reduces the probability of channel opening. Many of these modulators exhibit subunit selectivity, for instance, ifenprodil preferentially targets GluN2B-containing receptors.[9]
Quantitative Data on NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for a selection of commonly studied NMDA receptor antagonists. These values provide a quantitative measure of their potency at the receptor.
| Antagonist | Class | Binding Site | Ki (nM) | IC50 (µM) | Subunit Selectivity | Reference |
| D-AP5 | Competitive | Glutamate (GluN2) | 1400 | 3.7 | --- | [10][11] |
| Dizocilpine (MK-801) | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 37.2 (Kd) | ~0.02 (Hippocampus) | --- | [12] |
| Phencyclidine (PCP) | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 59 | --- | --- | [1] |
| Ketamine | Non-competitive Channel Blocker | PCP Site (Channel Pore) | 760 | 1-2.5 | --- | [13][14] |
| Memantine | Uncompetitive Channel Blocker | Channel Pore | 400-700 | 0.5 - 1 | Weak | [2][14] |
| 7-Chlorokynurenic Acid | Glycine Site Antagonist | Glycine (GluN1) | --- | 0.56 | --- | [4][8] |
| Ifenprodil | Allosteric Modulator (NAM) | ATD (GluN1/GluN2B interface) | --- | 0.072 (GluN1/GluN2B) | GluN2B | [9][15] |
Key Experimental Protocols in NMDA Receptor Research
Detailed methodologies are essential for the accurate and reproducible investigation of NMDA receptor antagonism. Below are protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane preparation (typically 50-100 µg of protein).
-
Radioligand (e.g., [³H]MK-801 for the PCP site) at a concentration near its Kd.
-
Varying concentrations of the unlabeled antagonist (test compound).
-
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled MK-801).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist and antagonist application.
Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
-
Pipette Preparation and Sealing:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2).
-
Under visual control, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV).
-
-
Recording NMDA Receptor Currents:
-
Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to the cell using a rapid perfusion system. To evoke a current, the cell must be depolarized (e.g., to -30 mV or by using a Mg2+-free external solution) to relieve the magnesium block.
-
Record the resulting inward current.
-
To test the effect of an antagonist, co-apply the antagonist with the agonists and measure the reduction in the current amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
Morris Water Maze
This is a widely used behavioral test to assess spatial learning and memory in rodents, processes that are highly dependent on NMDA receptor function.[8][16]
Protocol:
-
Apparatus:
-
A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged just below the water surface.
-
Various distal visual cues are placed around the room.
-
-
Acquisition Phase:
-
For several consecutive days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform.
-
Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-90 seconds).
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed, dried, and returned to its home cage.
-
-
Probe Trial:
-
After the acquisition phase, a probe trial is conducted in which the platform is removed from the pool.
-
The animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.
-
-
Data Analysis:
-
During the acquisition phase, the latency to find the platform and the path length are recorded using a video tracking system. A decrease in these parameters over days indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates robust spatial memory.
-
The effects of NMDA receptor antagonists can be assessed by administering the drug before or after training and observing its impact on acquisition and/or memory retention.
-
Forced Swim Test
This test is commonly used to screen for antidepressant-like activity of compounds, including NMDA receptor antagonists like ketamine.[17]
Protocol:
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
-
Procedure:
-
The animal (typically a mouse or rat) is placed in the water-filled cylinder.
-
The session is typically recorded for 6 minutes.
-
The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is scored during the last 4 minutes of the test.
-
-
Data Analysis:
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
NMDA receptor antagonists are administered prior to the test to assess their effect on this behavior.
-
NMDA Receptor-Mediated Signaling Pathways
The influx of Ca2+ through NMDA receptors activates a complex network of intracellular signaling cascades that are crucial for synaptic plasticity and, when dysregulated, can lead to excitotoxicity.
Long-Term Potentiation (LTP) Signaling Pathway
High-frequency synaptic stimulation leads to strong postsynaptic depolarization, significant Ca2+ influx through NMDA receptors, and the induction of LTP. This process involves the activation of several key protein kinases.
Caption: NMDA Receptor-Mediated Long-Term Potentiation (LTP) Signaling Cascade.
Long-Term Depression (LTD) Signaling Pathway
Low-frequency stimulation results in a more modest and prolonged increase in intracellular Ca2+, which preferentially activates protein phosphatases, leading to LTD.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Redox Biology of Excitotoxic Processes: The NMDA Receptor, TOPA Quinone, and the Oxidative Liberation of Intracellular Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp Protocol [labome.com]
- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. benchchem.com [benchchem.com]
- 12. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 15. researchgate.net [researchgate.net]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
A Deep Dive into NMDA Receptor Antagonism: Competitive vs. Non-Competitive Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1][2][3] Its dysregulation, however, is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[4][5][6][7] This guide provides a detailed examination of the two primary classes of NMDA receptor antagonists: competitive and non-competitive, offering insights into their distinct molecular mechanisms, pharmacokinetic properties, and experimental characterization.
Core Distinctions: Mechanism of Action
The fundamental difference between competitive and non-competitive NMDA receptor antagonists lies in their binding sites and the resulting impact on receptor function.
Competitive Antagonists act by directly competing with the endogenous agonist, glutamate (B1630785), for its binding site on the GluN2 subunit of the NMDA receptor.[8] By occupying this site, they prevent glutamate from binding and subsequently activating the receptor. This form of antagonism is reversible and its efficacy is dependent on the relative concentrations of the antagonist and glutamate. A well-known example of a competitive NMDA receptor antagonist is D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5).[1][9]
Non-Competitive Antagonists , in contrast, do not compete with glutamate. Instead, they bind to a different site on the NMDA receptor complex.[8][10] This category can be further subdivided:
-
Uncompetitive Antagonists (Channel Blockers): These are the most clinically relevant non-competitive antagonists. They bind to a site within the ion channel pore of the receptor, physically obstructing the flow of ions.[8][10] A crucial characteristic of these antagonists is their "use-dependence" or "open-channel blockade," meaning they can only access their binding site when the channel is opened by the binding of both glutamate and the co-agonist glycine (B1666218) (or D-serine).[11][12] This property makes their action dependent on the level of synaptic activity. Prominent examples include ketamine, phencyclidine (PCP), and the clinically approved drug, memantine (B1676192).[4][11][12][13][14]
-
Allosteric Modulators: These antagonists bind to a site on the receptor distinct from the agonist binding site and the channel pore, inducing a conformational change that reduces the probability of channel opening.[4]
This guide will primarily focus on the distinction between competitive antagonists and uncompetitive non-competitive channel blockers, given their prominence in research and clinical development.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize key quantitative data for representative competitive and non-competitive NMDA receptor antagonists, providing a basis for comparison of their potency and binding characteristics.
Table 1: Binding Affinities (Ki) of Competitive NMDA Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| D-AP5 | [3H]-CGP 39653 | Rat brain membranes | 1930 | [15] |
| CGS 19755 | [3H]-CGS 19755 | Rat brain membranes | 340 | [15] |
Note: Ki, the inhibition constant, represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[16][17]
Table 2: Binding Affinities (Ki) of Non-Competitive (Uncompetitive) NMDA Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| MK-801 | [3H]MK-801 | Dark Agouti rat brain membranes | 5.5 | [18] |
| Ketamine | [3H]MK-801 | Dark Agouti rat brain membranes | 922.2 | [18] |
| Memantine | [3H]MK-801 | Rat brain membranes | ~1000 | [15] |
| Phencyclidine (PCP) | [3H]MK-801 | Dark Agouti rat brain membranes | 100.8 | [18] |
Table 3: IC50 Values of NMDA Receptor Antagonists
| Compound | Assay | Preparation | IC50 (µM) | Reference |
| Amantadine | Ca2+ influx assay | Cultured rat cerebellar granule neurons | 92 | [5] |
| Memantine | Whole-cell patch clamp | Cultured neurons | ~1 | [11] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways and Antagonist Intervention
The activation of NMDA receptors triggers a cascade of intracellular signaling events, most notably leading to a significant influx of Ca2+.[5][19] This calcium influx is a critical trigger for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[1][2][3]
Below are Graphviz diagrams illustrating the NMDA receptor signaling pathway and the distinct points of intervention for competitive and non-competitive antagonists.
Caption: NMDA Receptor Signaling Pathway.
Caption: Sites of Action for NMDA Antagonists.
Experimental Protocols for Characterization
The pharmacological properties of NMDA receptor antagonists are primarily determined through two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor site.[20][21]
Objective: To quantify the affinity of a test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended. The protein concentration of the membrane preparation is determined.[20][22]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]MK-801 for the non-competitive site or [3H]-CGP 39653 for the competitive site) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[20][23][24]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand passes through the filter.[20][21][22]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]
Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and the characterization of antagonist-mediated channel block.[25][26]
Objective: To determine the functional effects of antagonists on NMDA receptor currents, including their potency (IC50), voltage-dependency, and kinetics of block.
Methodology:
-
Cell Preparation: Neurons in primary culture or cells heterologously expressing specific NMDA receptor subunits are used.[27]
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed, and the membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting currents.[25][26][27]
-
Agonist Application: A solution containing NMDA and glycine is rapidly applied to the cell to evoke an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonists, and the reduction in the NMDA-evoked current is measured. For uncompetitive antagonists, the degree of block can be assessed at different membrane potentials to determine voltage-dependency.
-
Kinetic Analysis: For uncompetitive channel blockers like memantine, the rates of channel block (on-rate) and unblock (off-rate) can be determined by analyzing the time course of the current decay in the presence of the antagonist and the recovery of the current upon its removal.[11][28]
Caption: Patch-Clamp Electrophysiology Workflow.
Concluding Remarks
The distinction between competitive and non-competitive NMDA receptor antagonists is critical for understanding their pharmacological effects and therapeutic potential. Competitive antagonists offer a direct means of inhibiting receptor activation at the glutamate binding site, while uncompetitive non-competitive antagonists provide a more nuanced, activity-dependent mode of inhibition within the ion channel. The methodologies outlined in this guide are essential tools for the continued exploration and development of novel NMDA receptor modulators for the treatment of a wide array of neurological and psychiatric conditions. The continued investigation into the structure-activity relationships and kinetic properties of these compounds will undoubtedly pave the way for more selective and effective therapeutics.
References
- 1. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]
- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel NMDA Receptor Antagonists: A Review of Compounds Patented since 2006 - OAK Open Access Archive [oak.novartis.com]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 17. simpleandpractical.com [simpleandpractical.com]
- 18. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SDZ 220-040 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] It acts by competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit of the NMDA receptor.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making this compound a valuable tool for in vitro studies aimed at understanding these conditions and developing novel therapeutic interventions.
These application notes provide detailed protocols for the use of this compound in common cell culture-based assays, including neuroprotection and calcium imaging experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal function and viability.
Data Presentation
The following table summarizes the available quantitative data for this compound in various in vitro systems. It is important to note that the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured.
| Parameter | Cell Line/System | Assay | Value | Reference |
| pKi | Mammalian NMDA Receptor | Radioligand Binding | 8.5 | [1] |
| IC50 | Murine Cortical Neurons | Neuroprotection Assay (NMDA-induced toxicity) | ~500 µM | |
| Effective Concentration | Rat Spinal Cord Slices | Inhibition of NMDA-induced MOR internalization | 0.1 µM | [3] |
Signaling Pathway
This compound exerts its effects by blocking the NMDA receptor, a ligand-gated ion channel. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ into the neuron. This calcium influx is a critical second messenger that activates a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological conditions.
By competitively inhibiting glutamate binding, this compound prevents the opening of the NMDA receptor channel, thereby blocking the influx of Ca2+ and inhibiting the downstream signaling events that can lead to excitotoxicity and cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nmda antagonist — TargetMol Chemicals [targetmol.com]
- 3. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ 220-040 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular preference for the GluN2B subunit. As a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid (AP7), it offers a powerful tool for the investigation of glutamatergic neurotransmission and its role in various physiological and pathological processes in the central nervous system (CNS). Its ability to be transported across the blood-brain barrier also makes it a compound of interest in in vivo studies of neurological disorders.
These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, a common ex vivo technique for studying synaptic function and plasticity in a near-native environment. The provided methodologies cover the preparation of brain slices, patch-clamp recording of NMDA receptor-mediated currents, and the investigation of the effects of this compound on long-term potentiation (LTP).
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunits of the NMDA receptor. Structural and functional studies have revealed that the binding of this compound to the ligand-binding domain (LBD) of the GluN2B subunit induces a conformational change. Specifically, it promotes an opening of the bi-lobe structure of the LBD. This conformational change uncouples the LBD from the transmembrane ion channel, thereby preventing the channel from opening in response to agonist binding and maintaining it in a closed state.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on in vitro pharmacological characterization.
Table 1: Receptor Binding Affinity
| Assay System | Radioligand | Affinity (pKi) | Reference |
| Rat brain cortical membranes | [3H]CGP 39653 | 8.5 | [1][2] |
Table 2: Functional Antagonist Potency
| Preparation | Assay | IC50 | Reference |
| Rat cortical wedge | NMDA-induced depolarization | 0.03 µM | [1] |
| Spinal cord slices | Inhibition of NMDA-induced μ-opioid receptor internalization | Effective at 0.1 µM |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Animals: C57BL/6 mice or Wistar rats (age P21-P42)
-
Solutions:
-
NMDG-based slicing solution (see Table 3)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 4)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Carbogen gas (95% O₂, 5% CO₂)
-
Water bath
-
Slice incubation chamber
-
Procedure:
-
Anesthesia and Perfusion:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and dissect the brain in ice-cold NMDG solution.
-
Isolate the brain region of interest (e.g., hippocampus or cortex).
-
Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold, carbogenated NMDG solution.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
After this initial recovery, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
-
Table 3: NMDG-Based Slicing Solution
| Component | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium Ascorbate | 5 |
| Sodium Pyruvate | 3 |
| CaCl₂ | 0.5 |
| MgSO₄ | 10 |
Table 4: Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| Glucose | 10 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA-EPSCs
This protocol details the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and the application of this compound.
Materials:
-
Prepared Brain Slices
-
Recording Setup:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Perfusion system
-
-
Solutions:
-
Recording aCSF (see Table 4)
-
Internal pipette solution (see Table 5)
-
This compound stock solution (10 mM in DMSO)
-
CNQX (10 µM) to block AMPA receptors
-
Picrotoxin (100 µM) to block GABA-A receptors
-
Procedure:
-
Slice Preparation for Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Maintain the temperature at 30-32°C.
-
-
Patch-Clamp Recording:
-
Visually identify a neuron in the region of interest (e.g., CA1 pyramidal neuron in the hippocampus).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
-
EPSC Evocation and Recording:
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
Deliver electrical stimuli to evoke synaptic responses.
-
Record the evoked EPSCs. The current at this holding potential will be predominantly mediated by NMDA receptors.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in aCSF from the stock solution. A concentration range of 0.1 µM to 1 µM is a good starting point.
-
After establishing a stable baseline of NMDA-EPSCs, switch the perfusion to the aCSF containing this compound.
-
Record the EPSCs in the presence of the drug until a steady-state effect is observed.
-
To determine the IC50, a cumulative dose-response curve can be generated by applying increasing concentrations of this compound.
-
Table 5: Internal Pipette Solution (Cesium-based)
| Component | Concentration (mM) |
| Cs-MeSO₃ | 135 |
| CsCl | 8 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| QX-314 | 5 |
Adjust pH to 7.2-7.3 with CsOH.
Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)
This protocol describes how to assess the impact of this compound on synaptic plasticity.
Materials:
-
Same as Protocol 2, with the exception of the internal solution (use a Potassium-based solution, see Table 6).
Procedure:
-
Field Potential Recording:
-
Place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic layer of the postsynaptic neurons (e.g., stratum radiatum for CA1).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
After a stable baseline is established, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
-
Application of this compound:
-
To test the effect of this compound on LTP induction, perfuse the slice with the desired concentration of the drug for at least 20 minutes before and during the HFS.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Table 6: Internal Pipette Solution (Potassium-based for current-clamp/fEPSP)
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Adjust pH to 7.2-7.3 with KOH.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artificial intelligence insight on structural basis and small molecule binding niches of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SDZ 220-040 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SDZ 220-040 in rodent models of focal cerebral ischemia and neuropathic pain. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. By blocking the glutamate (B1630785) binding site on the GluN2B subunit, this compound prevents excessive calcium influx into neurons, a key mechanism in excitotoxic neuronal death and central sensitization in chronic pain.
Mechanism of Action
This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This action stabilizes the ligand-binding domain in an open conformation, which in turn reduces the tension on the linkers connected to the transmembrane domain, ultimately leading to the closure of the ion channel. This blockade of ion flux mitigates the downstream effects of excessive glutamatergic stimulation, such as neuronal damage and hyperexcitability.
Signaling Pathway of this compound in Excitotoxicity
Caption: this compound blocks the NMDA receptor, preventing excitotoxicity.
Quantitative Data
While specific pharmacokinetic data for this compound in rodent models is not extensively published in a consolidated format, the following table summarizes typical parameters that should be determined in pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
| Parameter | Route of Administration | Species | Value |
| Cmax (Maximum Concentration) | Oral (p.o.) | Rat | TBD |
| Intravenous (i.v.) | Rat | TBD | |
| Intraperitoneal (i.p.) | Mouse | TBD | |
| Tmax (Time to Cmax) | Oral (p.o.) | Rat | TBD |
| Intraperitoneal (i.p.) | Mouse | TBD | |
| t1/2 (Half-life) | Oral (p.o.) | Rat | TBD |
| Intravenous (i.v.) | Rat | TBD | |
| Intraperitoneal (i.p.) | Mouse | TBD | |
| Bioavailability (%) | Oral (p.o.) | Rat | TBD |
| Intraperitoneal (i.p.) | Mouse | TBD |
TBD: To be determined by experimental studies.
Table 2: Recommended Dose Ranges for In Vivo Studies
| Application | Species | Route | Dose Range (mg/kg) | Reference/Notes |
| Neuroprotection (Focal Ischemia) | Rat | i.v. or i.p. | 1 - 10 | Dose selection should be based on preliminary dose-ranging studies to balance efficacy and potential side effects. |
| Neuropathic Pain (CCI) | Mouse | i.p. or p.o. | 3 - 30 | Higher doses may be required for oral administration due to potential first-pass metabolism. |
| Anticonvulsant | Mouse | p.o. | 3.2 - 32 | Effective in maximal electroshock seizure models. |
Experimental Protocols
Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound
-
Vehicle (e.g., sterile saline, 0.9%)
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain a stable body temperature. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy and Occlusion: Make a small incision in the ECA stump and insert the 4-0 monofilament suture. Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer this compound (or vehicle control) at the predetermined dose and time point (e.g., 30 minutes post-occlusion).
-
Reperfusion (Optional): For a transient MCAO model, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion.
-
Wound Closure and Post-operative Care: Close the incision and provide appropriate post-operative care, including fluid supplementation and monitoring.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
Experimental Workflow for MCAO Model
Application Notes and Protocols for SDZ 220-040 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of SDZ 220-040, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in various in vitro assays.
Introduction
This compound is a powerful pharmacological tool for studying the physiological and pathological roles of NMDA receptors. It acts as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor.[1][2][3] With a pKi value of 8.5, it exhibits high affinity and selectivity, making it a valuable compound for investigating NMDA receptor function in neurotransmission, synaptic plasticity, and excitotoxicity.[4]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes reported concentrations from the literature to serve as a starting point for experimental design.
| Assay Type | Cell/Tissue Type | Organism | Concentration | Effect |
| Inhibition of Opioid Release | Spinal Cord Slices | Rat | 0.1 µM | Prevention of NMDA-induced inhibition of µ-opioid receptor internalization. |
| Root Architecture Study | Seedlings | Arabidopsis thaliana | 20 µM | Induction of a partially agravitropic pattern in root growth. |
| Calcium Mobilization Assay | Recombinant Cells | N/A | IC₅₀: 6.36 ± 0.96 µM | Inhibition of MRGPRX4 receptor activity. |
| NMDA Receptor Binding | N/A | N/A | pKi: 8.5 | High-affinity binding to the NMDA receptor.[4] |
Signaling Pathways
This compound exerts its effects by blocking the activation of NMDA receptors, which are critical mediators of calcium influx into neurons. This inhibition can modulate downstream signaling cascades involved in both cell survival and cell death pathways.
Mechanism of Action of this compound
This compound competitively binds to the glutamate binding site on the GluN2B subunit of the NMDA receptor. This binding prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ ions.
Downstream NMDA Receptor Signaling
Activation of NMDA receptors leads to an influx of calcium, which acts as a second messenger to initiate multiple intracellular signaling cascades. These pathways can have opposing effects, leading to either synaptic plasticity and cell survival or excitotoxicity and apoptosis, depending on the magnitude and duration of the calcium signal.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments utilizing this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
NMDA and Glycine stock solutions
-
This compound stock solution (in DMSO or aqueous solution)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare stock solutions of NMDA, glycine, and this compound. The final concentration of DMSO should be kept below 0.1%.
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, apply a cocktail of antagonists for AMPA and GABA receptors (e.g., CNQX and bicuculline).
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply this compound at the desired concentration (start with a range of 0.1 µM to 10 µM) with the NMDA/glycine solution.
-
Record the current in the presence of this compound and compare it to the control current to determine the extent of inhibition.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium in response to NMDA receptor activation and its inhibition by this compound.
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NMDA and Glycine stock solutions
-
This compound stock solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load cells with a calcium indicator dye according to the manufacturer's protocol (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for a few minutes.
-
Stimulate the cells again with NMDA/glycine in the presence of this compound and record the fluorescence change.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
Radioligand Binding Assay
This protocol determines the affinity of this compound for the NMDA receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing NMDA receptors (e.g., from rat brain or transfected cells)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, set up the binding reaction in triplicate for total binding, non-specific binding, and competitive binding.
-
Total binding: Add membrane preparation and a fixed concentration of the radioligand.
-
Non-specific binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM glutamate).
-
Competitive binding: Add membrane preparation, radioligand, and increasing concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]
Application Notes and Protocols for SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As a critical component of excitatory neurotransmission in the central nervous system, the NMDA receptor is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases. These application notes provide detailed protocols for the preparation of a stock solution of this compound for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆Cl₂NO₆P | [1][[“]] |
| Molecular Weight | 420.18 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4][5] |
| Purity | ≥98% | [6] |
| CAS Number | 174575-40-7 | [1] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Work in a clean, designated area, such as a chemical fume hood, to avoid contamination and ensure safety.
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 420.18 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 420.18 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 238 µL
-
Add 238 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
Note on Aqueous Solutions:
This compound is only slightly soluble in aqueous solutions (0.1-1 mg/ml).[7] For experiments requiring an aqueous buffer, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer immediately before use. Be aware that high concentrations of DMSO may have effects on some biological systems.
Signaling Pathway
Mechanism of Action:
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[8] Upon activation, and with sufficient membrane depolarization to relieve the voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably calcium (Ca²⁺).[1] This influx of Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events.
The diagram below illustrates the NMDA receptor signaling pathway and the point of inhibition by this compound.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. news-medical.net [news-medical.net]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monarch Initiative [next.monarchinitiative.org]
- 6. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ 220-040 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in calcium imaging experiments. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for investigating NMDA receptor-mediated calcium influx.
Introduction
This compound is a powerful pharmacological tool for studying the role of NMDA receptors in cellular signaling. As a competitive antagonist, it selectively blocks the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1] This inhibition prevents the ion channel from opening in response to glutamate, thereby blocking the influx of calcium ions (Ca²⁺) into the cell.[1][2] Calcium imaging is a widely used technique to visualize and quantify these changes in intracellular calcium concentration, making it an ideal method to study the effects of NMDA receptor modulators like this compound.[3][4][5][6]
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity and neurotransmission in the central nervous system.[7] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a magnesium (Mg²⁺) block from the channel pore, which is typically achieved by depolarization of the neuronal membrane.[1] Once activated, the NMDA receptor channel opens, allowing the influx of cations, most notably Ca²⁺.[1][2] This increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.
This compound exerts its inhibitory effect by competing with glutamate for its binding site on the GluN2 subunit. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thus blocking NMDA receptor-mediated calcium influx.
Quantitative Data
The following table summarizes quantitative data for this compound from a relevant study. This information is crucial for designing and interpreting calcium imaging experiments.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Context | Reference |
| Concentration | 0.1 µM | Rat | Spinal Cord Slices | Prevention of NMDA-induced inhibition of µ-opioid receptor internalization. | [8] |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment to assess the inhibitory effect of this compound on NMDA-induced calcium influx in cultured neurons.
Materials
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
NMDA
-
This compound
-
Ionomycin (B1663694) (for maximal fluorescence control)
-
EGTA (for minimal fluorescence control)
-
Confocal or fluorescence microscope with a suitable camera and software for time-lapse imaging
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM). Store at -20°C.
-
Prepare stock solutions of NMDA (e.g., 10 mM in water) and glycine (e.g., 10 mM in water). Store at -20°C.
-
Prepare a loading solution of the calcium indicator. For Fluo-4 AM, a typical final concentration is 1-5 µM with 0.02% Pluronic F-127 in imaging buffer.
-
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
On the day of the experiment, remove the culture medium and wash the cells gently with imaging buffer.
-
Incubate the cells with the calcium indicator loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with fresh imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.
-
-
Calcium Imaging:
-
Place the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal for a few minutes to ensure the cells are stable.
-
To investigate the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 µM) for a specified period (e.g., 5-10 minutes) before NMDA stimulation.
-
Stimulate the cells with a solution containing NMDA (e.g., 20-100 µM) and glycine (e.g., 1-10 µM).
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, you can add ionomycin to obtain the maximal fluorescence signal (Fmax) and then EGTA to obtain the minimal fluorescence signal (Fmin) for data normalization.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal. For Fluo-4, this is often expressed as the change in fluorescence divided by the initial fluorescence (ΔF/F₀). For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is calculated.
-
Compare the amplitude and kinetics of the calcium transients in control (NMDA stimulation alone) and this compound-treated cells.
-
Visualizations
Signaling Pathway of NMDA Receptor-Mediated Calcium Influx and Inhibition by this compound
Caption: NMDA receptor signaling and inhibition by this compound.
Experimental Workflow for Calcium Imaging with this compound
Caption: Workflow for a calcium imaging experiment with this compound.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging in mDA neurons [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system.[1] This compound specifically targets the GluN2 subunit of the NMDA receptor.[2] Its mechanism of action involves binding to the glutamate (B1630785) binding site on the GluN2 subunit, which induces a conformational change in the ligand-binding domain (LBD). This change, characterized by an opening of the bi-lobe structure, relieves tension on the linker connected to the transmembrane domain, ultimately stabilizing the closed state of the ion channel and inhibiting ion flux.[2] Understanding the interaction of this compound with NMDA receptors is vital for neuroscience research and the development of therapeutics for neurological disorders where NMDA receptor dysfunction is implicated.
These application notes provide a detailed protocol for characterizing the effects of this compound on NMDA receptor-mediated currents using the whole-cell patch-clamp technique.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with NMDA receptors. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Type / Receptor Subtype | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | [1] |
| IC50 | ~10 nM (estimated from pKi) | GluN1/GluN2B | [1] |
| Concentration for significant inhibition | 0.1 µM | Not specified | [3] |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on NMDA receptor currents using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Culture: Culture human embryonic kidney (HEK293) cells or primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Transfection (for HEK293 cells): Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) and a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Incubation: Maintain cells in a humidified incubator at 37°C and 5% CO2 for 24-48 hours post-transfection to allow for receptor expression.
Solutions
| Solution Type | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 140 |
| KCl | 2.5 | |
| CaCl2 | 2 | |
| MgCl2 | 0 (to relieve Mg2+ block) | |
| HEPES | 10 | |
| Glucose | 10 | |
| Glycine | 0.01 (co-agonist) | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution | Cs-Gluconate | 120 |
| CsCl | 20 | |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with CsOH |
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Identification: Transfer a coverslip with cultured cells to the recording chamber on the microscope stage. Identify a healthy, transfected (if applicable) cell for recording.
-
Giga-seal Formation: Approach the selected cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
NMDA Receptor Current Evocation: Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM Glycine) to the cell using a fast perfusion system to evoke an inward current.
-
This compound Application:
-
Baseline Recording: Record stable baseline NMDA-evoked currents for several minutes.
-
Drug Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Start with a concentration around the estimated IC50 (e.g., 10 nM) and perform a dose-response analysis with a range of concentrations (e.g., 1 nM to 1 µM).
-
Washout: After recording the effect of this compound, perfuse the chamber with the drug-free external solution to observe the washout of the antagonist effect.
-
-
Data Acquisition: Record the currents using an appropriate data acquisition system and software. Filter the signal at 2 kHz and digitize at 10 kHz.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a whole-cell patch-clamp experiment with this compound.
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using SDZ 220-040 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a research tool, it is valuable for investigating the role of the NMDA receptor in various physiological and pathological processes in the central nervous system (CNS). These application notes provide an overview of the use of this compound in common behavioral assays in mice to assess its potential effects on anxiety, depression, cognition, and locomotor activity. The provided protocols are examples and may require optimization for specific experimental conditions.
Mechanism of Action
This compound acts by competitively binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate. This inhibition of NMDA receptor activation leads to a reduction in calcium influx into the neuron, which modulates downstream signaling pathways involved in synaptic plasticity, neurotransmission, and neuronal excitability. The blockade of NMDA receptor function by antagonists like this compound has been shown to produce a range of behavioral effects, including anxiolytic, antidepressant-like, and cognitive-modulating activities, but also potential side effects such as sedation, ataxia, and psychotomimetic-like behaviors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for behavioral testing with this compound in mice.
Caption: NMDA Receptor Signaling Pathway Antagonized by this compound.
Caption: General Experimental Workflow for Behavioral Testing.
Data Presentation
The following tables provide a structured format for presenting quantitative data from behavioral assays with this compound. The data included are illustrative and represent hypothetical outcomes based on the known pharmacological class of the compound.
Table 1: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | 0 | 3500 ± 250 | 45 ± 5 |
| This compound | 1 | 3200 ± 300 | 40 ± 6 |
| This compound | 3 | 2800 ± 280 | 32 ± 4 |
| This compound | 10 | 2100 ± 210 | 20 ± 3 |
| *Illustrative data: *p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | 0 | 15 ± 2 | 20 ± 3 | 30 ± 4 |
| This compound | 1 | 25 ± 3 | 30 ± 4 | 28 ± 3 |
| This compound | 3 | 35 ± 4 | 40 ± 5 | 25 ± 3 |
| Diazepam (Positive Control) | 2 | 40 ± 5 | 45 ± 6 | 27 ± 4 |
| *Illustrative data: *p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Table 3: Antidepressant-like Effects of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | 0 | 150 ± 10 |
| This compound | 3 | 120 ± 8 |
| This compound | 10 | 95 ± 7 |
| Fluoxetine (Positive Control) | 20 | 80 ± 6 |
| Illustrative data: *p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Table 4: Cognitive Effects of this compound in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| Vehicle | 0 | 0.65 ± 0.05 |
| This compound | 1 | 0.50 ± 0.06 |
| This compound | 3 | 0.35 ± 0.07** |
| Illustrative data: *p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. A lower discrimination index suggests cognitive impairment. |
Experimental Protocols
The following are detailed protocols for common behavioral assays that can be used to evaluate the effects of this compound in mice.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploration.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. A typical volume is 10 ml/kg.
-
Test: 30 minutes post-injection, place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity for 30 minutes using a video tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
-
This compound
-
Vehicle
-
Positive control (e.g., diazepam)
-
Male BALB/c mice (8-10 weeks old)
Procedure:
-
Habituation: Acclimate mice to the dimly lit testing room for at least 1 hour.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes before the test.
-
Test: Place the mouse in the center of the maze, facing an open arm.
-
Data Collection: Record the session for 5 minutes. Measure the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.
-
Cleaning: Clean the maze thoroughly between animals.
Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like activity of this compound.
Materials:
-
Glass cylinder (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video camera
-
This compound
-
Vehicle
-
Positive control (e.g., fluoxetine)
-
Male CD-1 mice (8-10 weeks old)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound, vehicle, or a positive control i.p. 60 minutes before the test.
-
Test: Gently place the mouse into the cylinder filled with water to a depth of 15 cm.
-
Data Collection: Record the 6-minute session. Score the last 4 minutes for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a warm cage for recovery before returning it to its home cage.
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
Video camera and tracking software
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Testing (Day 3):
-
Administer the same treatment as on Day 2, 30 minutes before the test.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
-
Data Collection: Record the time spent exploring each object (nose sniffing or touching the object).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly lower than the vehicle group suggests impaired recognition memory.
-
Cleaning: Clean the arena and objects thoroughly between each mouse.
Application Notes and Protocols: SDZ 220-040 in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SDZ 220-040, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in preclinical models of epilepsy. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant potential of this and similar compounds.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA receptors, play a crucial role in seizure generation and propagation.[1][2] this compound is a competitive antagonist that selectively targets the GluN2B subunit of the NMDA receptor.[1][2] This selectivity is of significant interest as GluN2B-containing receptors have distinct physiological and pathological roles, and targeting them may offer a therapeutic window with fewer side effects compared to non-selective NMDA receptor antagonists.[1][2] Preclinical studies have indicated that this compound possesses anticonvulsant properties, is designed to cross the blood-brain barrier, and has shown neuroprotective effects in models of focal ischemia.[1][2]
Mechanism of Action
This compound exerts its anticonvulsant effects by competitively inhibiting the binding of glutamate to the GluN2B subunit of the NMDA receptor. This action prevents the opening of the ion channel, thereby reducing the influx of Ca2+ into the neuron. The subsequent decrease in intracellular calcium mitigates neuronal hyperexcitability and the propagation of seizure activity.
References
Application Notes and Protocols for Studying Ischemic Brain Injury with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDZ 220-040, a potent and selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical studies of ischemic brain injury. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols, and data presentation for investigating the neuroprotective potential of this compound.
Introduction to this compound in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of excitotoxic events leading to neuronal death. A key player in this process is the overactivation of NMDA receptors, particularly those containing the GluN2B subunit, which are enriched in extrasynaptic locations and are major contributors to excitotoxic-induced neuronal cell death.[1] this compound is a competitive antagonist at the NMDA receptor, designed to readily cross the blood-brain barrier, and has demonstrated neuroprotective effects in preclinical models of focal ischemia.[1][2] Its selectivity for the GluN2B subunit makes it a promising candidate for targeted neuroprotection, aiming to mitigate ischemic damage while potentially minimizing the side effects associated with non-selective NMDA receptor blockade.[1]
Mechanism of Action and Signaling Pathways
During cerebral ischemia, excessive glutamate (B1630785) release leads to the over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers several downstream pro-death signaling pathways. This compound exerts its neuroprotective effect by competitively binding to the glutamate site on the GluN2B subunit of the NMDA receptor, thereby preventing its activation and the subsequent excitotoxic cascade.
The key pro-death signaling pathways initiated by the activation of GluN2B-containing NMDA receptors in the context of ischemic brain injury are depicted below.
References
Application Notes and Protocols for Immunohistochemistry with Tissue Treated with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[3] Overactivation of these receptors, particularly those containing the GluN2B subunit, is implicated in excitotoxic neuronal death, a key pathological process in various neurological disorders.[2] By selectively blocking the GluN2B subunit, this compound offers a targeted approach to mitigate excitotoxicity and is a valuable tool in neuroscience research and drug development for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific proteins within tissue sections. When applied to tissues treated with pharmacological agents like this compound, IHC can provide critical insights into the drug's mechanism of action, its effects on cellular signaling pathways, and its potential therapeutic efficacy. These application notes provide detailed protocols and supporting data for conducting IHC on tissues exposed to this compound, with a focus on assessing downstream cellular events.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the glutamate binding site on the GluN2B subunit of the NMDA receptor. This binding prevents the neurotransmitter glutamate from activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) into the neuron. This blockade of Ca²⁺ influx is the primary mechanism by which this compound exerts its neuroprotective effects, as excessive intracellular Ca²⁺ triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, and ultimately leads to apoptotic cell death.
References
- 1. Region-Specific Enhancement of c-fos Expression by Combined Treatment With NMDA Receptor Agonists and Antagonists With Antidepressant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical analysis of cleaved caspase-3 detects high level of apoptosis frequently in diffuse large B-cell lymphomas of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleaved Caspase-3 (Asp175) (D3E9) & CO-0118-594 SignalStar™ Oligo-Antibody Pair (#67740) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis Following SDZ 220-040 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. By inhibiting the binding of glutamate (B1630785) to the NMDA receptor, this compound modulates downstream signaling pathways crucial in neuronal function and pathological conditions. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction to this compound and its Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders. This compound's selectivity for the GluN2B subunit makes it a valuable tool for dissecting the specific roles of these subunits in cellular signaling. Inhibition of NMDA receptor activity by this compound is expected to downregulate calcium influx and subsequently modulate the activity of downstream signaling cascades, most notably the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.
Key Signaling Pathways Affected by this compound
The primary mechanism of this compound involves the blockade of NMDA receptor-mediated calcium influx. This has a cascading effect on intracellular signaling pathways that are critical for cell survival, proliferation, and synaptic plasticity.
-
ERK/MAPK Pathway: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates a wide array of cellular processes. NMDA receptor activation can lead to the phosphorylation and activation of ERK (p-ERK). By blocking the NMDA receptor, this compound is expected to reduce the levels of phosphorylated ERK.
-
CREB Pathway: CREB is a transcription factor that, upon phosphorylation at Serine 133 (p-CREB), regulates the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity. The activation of CREB is often downstream of the ERK pathway and calcium-dependent kinases. Therefore, treatment with this compound is anticipated to decrease the phosphorylation of CREB.
Quantitative Data Presentation
The following tables summarize representative quantitative data from hypothetical Western blot experiments investigating the effect of this compound on the phosphorylation of key signaling proteins in primary neuronal cultures. These values are illustrative and based on the known inhibitory action of NMDA receptor antagonists. Actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on NMDA-induced ERK1/2 Phosphorylation
| Treatment Condition | Concentration | p-ERK1/2 / Total ERK1/2 (Normalized to Control) | Fold Change vs. NMDA |
| Control (Vehicle) | - | 1.00 | - |
| NMDA | 50 µM | 3.50 ± 0.45 | 3.5 |
| NMDA + this compound | 50 µM + 1 µM | 1.75 ± 0.20 | 0.5 |
| NMDA + this compound | 50 µM + 10 µM | 1.10 ± 0.15 | 0.31 |
| This compound alone | 10 µM | 0.95 ± 0.10 | - |
Table 2: Effect of this compound on NMDA-induced CREB Phosphorylation
| Treatment Condition | Concentration | p-CREB / Total CREB (Normalized to Control) | Fold Change vs. NMDA |
| Control (Vehicle) | - | 1.00 | - |
| NMDA | 50 µM | 2.80 ± 0.30 | 2.8 |
| NMDA + this compound | 50 µM + 1 µM | 1.50 ± 0.18 | 0.54 |
| NMDA + this compound | 50 µM + 10 µM | 1.05 ± 0.12 | 0.38 |
| This compound alone | 10 µM | 0.98 ± 0.09 | - |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Plate primary cortical neurons at a density of 1 x 10^6 cells/well in 6-well plates coated with poly-D-lysine. Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Prepare a stock solution of NMDA in sterile water.
-
Treatment:
-
For dose-response experiments, starve the cells in serum-free media for 4 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) for 30 minutes.
-
Stimulate the cells with NMDA (e.g., 50 µM) for 15 minutes.
-
Include appropriate controls: vehicle-only, NMDA-only, and this compound-only.
-
Protocol 2: Protein Extraction
-
Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-CREB, total CREB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Mandatory Visualizations
Caption: this compound inhibits NMDA receptor signaling.
Caption: Western blot experimental workflow.
Application Notes and Protocols for Flow Cytometry Applications with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and hypothetical data for the use of SDZ 220-040, a potent and selective NMDA receptor antagonist, in flow cytometry-based assays. While direct established applications of this compound in flow cytometry are not widely documented, these notes outline potential and plausible research applications based on its known mechanism of action.
Application Note 1: Quantifying NMDA Receptor Antagonism by this compound through Intracellular Calcium Flux Measurement
Introduction:
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission.[1][2] Upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), the channel opens, allowing for the influx of cations, most notably Ca2+.[1] This increase in intracellular calcium can be readily detected using fluorescent calcium indicators and quantified on a single-cell basis by flow cytometry.[3][4][5] this compound is a competitive antagonist that binds to the GluN2 subunit of the NMDA receptor, preventing channel opening and subsequent calcium influx.[6][7][8] This protocol describes a flow cytometry-based assay to measure the inhibitory effect of this compound on NMDA receptor-mediated calcium flux.
Signaling Pathway:
Caption: NMDA receptor signaling and inhibition by this compound.
Experimental Workflow:
Caption: Workflow for measuring this compound inhibition of calcium flux.
Protocol:
1. Cell Preparation:
- Culture a suitable cell line expressing NMDA receptors (e.g., primary neurons or a transfected cell line) to a density of 1-2 x 10^6 cells/mL.
- Harvest cells and wash twice with a buffer that supports ion channel function (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
- Resuspend the cell pellet in the same buffer at a concentration of 1 x 10^6 cells/mL.
2. Calcium Indicator Loading:
- Add a calcium-sensitive dye such as Fluo-4 AM to the cell suspension at a final concentration of 1-5 µM.
- Incubate for 30-45 minutes at 37°C in the dark, with occasional mixing.
- Wash the cells twice with buffer to remove excess dye.
- Resuspend the cells in buffer at 1 x 10^6 cells/mL and allow them to rest for 20-30 minutes at room temperature.
3. Treatment with this compound and Agonists:
- Prepare a dilution series of this compound in the assay buffer.
- Aliquot 100 µL of the cell suspension into flow cytometry tubes.
- Add the desired concentration of this compound to each tube and incubate for 15-30 minutes at room temperature. Include a vehicle control.
- Establish a baseline fluorescence reading on the flow cytometer for each sample.
- Add NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce calcium influx and immediately acquire data on the flow cytometer.
4. Flow Cytometry Analysis:
- Set up the flow cytometer to measure the fluorescence of the calcium indicator (e.g., FITC channel for Fluo-4).
- Gate on the live, single-cell population using forward and side scatter.
- Record the change in median fluorescence intensity (MFI) over time. The peak MFI after agonist addition represents the calcium influx.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Hypothetical Quantitative Data:
| This compound Conc. (nM) | % Inhibition of Ca²⁺ Flux |
| 0 (Vehicle) | 0 |
| 1 | 15.2 |
| 10 | 48.9 |
| 50 | 75.3 |
| 100 | 92.1 |
| 500 | 98.5 |
| Calculated IC₅₀ | ~10.5 nM |
Application Note 2: Assessing Cell Surface Expression of NMDA Receptors in Response to this compound Treatment
Introduction:
Prolonged exposure to receptor antagonists can sometimes lead to changes in receptor expression on the cell surface. Flow cytometry provides a robust method for quantifying cell surface proteins through immunofluorescent staining. This application note describes a protocol to investigate whether treatment with this compound alters the surface expression of NMDA receptor subunits (e.g., GluN1 or GluN2B) on target cells.
Experimental Workflow:
Caption: Workflow for analyzing NMDA receptor surface expression.
Protocol:
1. Cell Culture and Treatment:
- Culture cells of interest in appropriate vessels.
- Treat cells with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 24, 48 hours).
2. Cell Preparation and Staining:
- Harvest cells gently (e.g., using a non-enzymatic cell dissociation solution).
- Wash cells twice with cold PBS containing 1% Bovine Serum Albumin (BSA).
- Resuspend cells at 1 x 10^7 cells/mL in the same buffer.
- Block non-specific antibody binding by incubating with an appropriate blocking agent (e.g., Fc block) for 10-15 minutes on ice.
- Add a primary antibody targeting an extracellular epitope of an NMDA receptor subunit (e.g., anti-GluN2B) at the manufacturer's recommended concentration.
- Incubate for 30-60 minutes on ice in the dark.
- Wash the cells twice with wash buffer.
- Resuspend the cells and add a fluorochrome-conjugated secondary antibody.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice and resuspend in buffer for analysis. Include appropriate isotype controls.
3. Flow Cytometry Analysis:
- Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
- Gate on the live, single-cell population.
- Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for the NMDA receptor stain in both control and this compound-treated samples.
Hypothetical Quantitative Data:
| Treatment | Duration (hr) | GluN2B Positive Cells (%) | MFI of GluN2B+ Cells |
| Vehicle Control | 24 | 85.3 ± 2.1 | 15,432 ± 876 |
| 100 nM this compound | 24 | 86.1 ± 1.9 | 15,899 ± 912 |
| Vehicle Control | 48 | 84.9 ± 2.5 | 15,678 ± 798 |
| 100 nM this compound | 48 | 91.5 ± 2.3 | 18,543 ± 1021 |
| * Indicates a statistically significant change (p < 0.05). |
Application Note 3 (Speculative): Investigating the Effect of this compound on Platelet Activation
Introduction:
While primarily studied in the central nervous system, glutamate receptors have also been identified on human platelets, and glutamate can induce platelet activation. This speculative application note proposes a method to investigate whether this compound can modulate platelet activation by measuring the expression of activation markers, such as P-selectin (CD62P), using flow cytometry.[9][10][11]
Hypothetical Signaling Pathway in Platelets:
Caption: Hypothetical pathway for this compound in platelet activation.
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on platelet activation.
Protocol:
1. Sample Preparation:
- Draw whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
- Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.
- Carefully transfer the upper PRP layer to a new tube.
2. Platelet Treatment and Staining:
- Aliquot PRP into flow cytometry tubes.
- Add different concentrations of this compound or vehicle control and incubate for 15 minutes at 37°C.
- Add a fluorochrome-conjugated anti-CD62P antibody (e.g., FITC-CD62P).
- Add glutamate (agonist) to the tubes to induce activation. Include a resting (no agonist) control.
- Incubate for 15 minutes at room temperature in the dark.
- Stop the reaction by adding 1 mL of 1% formaldehyde (B43269) solution (fixative).
3. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer within 24 hours.
- Set the forward and side scatter channels to logarithmic scales to visualize the platelet population.
- Gate on the platelet population based on their characteristic scatter properties.
- Determine the percentage of CD62P-positive platelets in each sample.
Hypothetical Quantitative Data:
| Condition | Agonist (Glutamate) | % CD62P Positive Platelets |
| Resting (Vehicle) | - | 3.5 ± 0.8 |
| Activated (Vehicle) | + | 65.7 ± 4.2 |
| 100 nM this compound | + | 58.1 ± 3.9 |
| 1 µM this compound | + | 42.6 ± 3.5 |
| 10 µM this compound | + | 25.3 ± 2.8 |
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Measurement of intracellular calcium ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of free intracellular calcium by flow cytometry: multiparameter and pharmacologic applications. [vivo.health.unm.edu]
- 5. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
- 10. Flow cytometric assessment of agonist-induced P-selectin expression as a measure of platelet quality in stored platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with SDZ 220-040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity in the central nervous system.[1][2] Due to its mechanism of action, this compound serves as a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments, primarily focusing on the assessment of NMDA receptor activity through calcium imaging. While this compound is not a fluorescent molecule itself, its application in conjunction with fluorescent calcium indicators allows for the precise measurement of its inhibitory effects on NMDA receptor-mediated calcium influx.
Mechanism of Action
This compound exerts its antagonistic effect by competitively binding to the glutamate binding site on the GluN2 subunits of the NMDA receptor.[3][4] This binding prevents the agonist, glutamate, from activating the receptor, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca²⁺ into the cell. Structural studies have revealed that the binding of this compound to the GluN2B ligand-binding domain (LBD) induces a conformational change, leading to the opening of the LBD clamshell. This relieves tension on the linkers connecting the LBD to the transmembrane domain (TMD), ultimately resulting in the closure of the ion channel pore.
Data Presentation
The following table summarizes the key quantitative data for this compound, which is essential for designing and interpreting live-cell imaging experiments.
| Parameter | Value | Reference |
| Mechanism of Action | Competitive Antagonist at the NMDA receptor | [1][2] |
| Binding Site | Glutamate binding site on GluN2 subunits | [3][4] |
| Potency (pKi) | 8.5 | [1][2] |
| Subunit Selectivity | Preferential for GluN2B-containing receptors | [2][3] |
| Recommended Working Concentration (in vitro) | 0.1 µM - 20 µM | [5] |
Experimental Protocols
The primary application of this compound in live-cell imaging is to quantify its inhibition of NMDA receptor-mediated calcium influx. The following protocol outlines a general procedure using the fluorescent calcium indicator Fura-2.
Protocol 1: Live-Cell Calcium Imaging of NMDA Receptor Inhibition by this compound
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons, HEK293 cells transfected with NMDA receptor subunits)
-
Glass-bottom imaging dishes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
NMDA and Glycine (B1666218) (co-agonist) stock solutions
-
This compound stock solution (in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and live-cell imaging (environmental chamber)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with pre-warmed HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
Wash the cells gently two to three times with pre-warmed HBSS to remove extracellular dye.
-
Add fresh, pre-warmed HBSS to the cells for imaging.
-
-
Live-Cell Imaging and Pharmacological Treatment:
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire a baseline fluorescence recording (ratiometric 340/380 nm excitation).
-
To establish a positive control for NMDA receptor activation, perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the increase in the 340/380 nm ratio, indicative of calcium influx.
-
Wash out the NMDA/glycine solution and allow the cells to return to baseline.
-
Pre-incubate a separate dish of Fura-2 loaded cells with the desired concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified period (e.g., 10-30 minutes) prior to imaging.
-
While continuously perfusing with the this compound containing solution, stimulate the cells with NMDA and glycine as in the control condition.
-
Record the change in the 340/380 nm ratio. A reduced or absent increase in the ratio compared to the control indicates inhibition of NMDA receptor-mediated calcium influx by this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the average 340/380 nm fluorescence ratio over time.
-
Calculate the change in the fluorescence ratio (ΔR) in response to NMDA/glycine stimulation in both the absence and presence of this compound.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - (ΔR_SDZ / ΔR_control)) * 100 where ΔR_SDZ is the change in ratio in the presence of this compound and ΔR_control is the change in ratio in the control condition.
-
By testing a range of this compound concentrations, an IC₅₀ value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Concluding Remarks
This compound is a powerful tool for the pharmacological dissection of NMDA receptor function in live-cell imaging studies. By following the protocols outlined in these application notes, researchers can effectively quantify the inhibitory effects of this compound on NMDA receptor-mediated calcium signaling. This will enable a deeper understanding of the role of NMDA receptors in cellular physiology and the potential of NMDA receptor antagonists in the treatment of neurological disorders. It is recommended that researchers optimize parameters such as dye loading times and antagonist concentrations for their specific cell type and experimental setup to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SDZ 220-040 solubility issues and solutions
Welcome to the technical support center for SDZ 220-040, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent competitive antagonist at the NMDA receptor, with a pKi of 8.5. It functions by binding to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor, preventing the endogenous agonist glutamate from binding and activating the receptor. This inhibition of the NMDA receptor makes it a valuable tool for studying neurological diseases and glutamatergic signaling pathways.
Q2: What are the primary solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with solubility up to 100 mM.[1][2] It is only slightly soluble in aqueous solutions (0.1-1 mg/ml). For most in vitro and in vivo experiments, it is recommended to first prepare a concentrated stock solution in DMSO.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This "crashing out" occurs because the compound's solubility is significantly lower in the aqueous environment. Please refer to the detailed Troubleshooting Guide: Preventing Precipitation section below for step-by-step solutions.
Q4: What are typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. However, literature reports suggest effective concentrations in the range of 0.1 µM to 20 µM for in vitro studies.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q5: Are there any specific storage recommendations for this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [1][2] |
| Aqueous Solutions | 0.1-1 mg/ml (Slightly soluble) |
Troubleshooting Guide: Preventing Precipitation of this compound in Aqueous Solutions
This guide provides a systematic approach to address the common issue of this compound precipitation when preparing working solutions in physiological buffers or cell culture media.
Problem: A precipitate forms immediately or over time after diluting the DMSO stock solution of this compound into an aqueous medium.
Root Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. Rapid changes in solvent polarity and exceeding the solubility limit in the final solution are the primary causes of precipitation.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the aqueous medium: Always use pre-warmed (e.g., 37°C) physiological buffer or cell culture medium. This can increase the solubility of the compound.
-
Use a stepwise dilution (serial dilution): Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilutions in the aqueous buffer.
-
Add the stock solution slowly while vortexing/stirring: This ensures rapid and uniform mixing, preventing localized high concentrations of the compound that can trigger precipitation.
-
-
Control the Final DMSO Concentration:
-
Keep the final concentration of DMSO in your experimental solution as low as possible, ideally below 0.5% (v/v), to minimize solvent effects and potential cytotoxicity.
-
-
Verify the Final Concentration of this compound:
-
Ensure that the final concentration of this compound in the aqueous solution does not exceed its solubility limit. If precipitation persists, you may need to lower the final working concentration.
-
-
Consider the Composition of the Aqueous Medium:
-
High concentrations of salts or proteins in the buffer or medium can sometimes influence the solubility of small molecules. If possible, test the solubility in a simpler buffer first.
-
Experimental Protocols
Protocol 1: In Vitro Cell-Based Calcium Influx Assay
This protocol describes a method to assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells expressing NMDA receptors
-
Cell culture medium
-
DMSO (for stock solution)
-
This compound
-
NMDA and Glycine (B1666218) (co-agonists)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the neuronal cells in a 96-well microplate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the assay buffer to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to follow the best practices for dilution to avoid precipitation. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Calcium Dye Loading:
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the prepared this compound dilutions (and vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
NMDA Receptor Activation and Measurement:
-
Prepare a solution of NMDA and glycine co-agonists in the assay buffer (e.g., 100 µM NMDA and 10 µM glycine).
-
Place the microplate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, add the NMDA/glycine solution to all wells to stimulate the NMDA receptors.
-
Continue recording the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control and plot the response as a function of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vivo Administration in a Rodent Model
This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound to mice for behavioral or neuroprotective studies.
Materials:
-
This compound
-
DMSO
-
Saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mice of the desired strain, age, and sex
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the DMSO stock solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid irritation. For example, to achieve a 1 mg/ml solution with 10% DMSO, first dissolve this compound in DMSO at 10 mg/ml, and then dilute this 1:10 in sterile saline.
-
Ensure the final solution is clear and free of precipitation. Gently warm and vortex if necessary.
-
-
Dosing:
-
The appropriate dose of this compound will depend on the specific study. Doses in the range of 1-10 mg/kg have been used in rodents. It is crucial to conduct a dose-response study to determine the optimal dose for your experimental endpoint.
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate slightly to ensure you have not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions following the injection.
-
Proceed with the behavioral or experimental paradigm at the appropriate time point after administration, which should be determined based on the pharmacokinetic profile of the compound or pilot studies.
-
Signaling Pathway and Experimental Workflow Visualizations
NMDA Receptor Activation Signaling Pathway
The following diagram illustrates the normal activation of the NMDA receptor, leading to calcium influx and downstream signaling.
Caption: Normal activation of the NMDA receptor by co-agonists.
This compound Competitive Antagonism Workflow
This diagram illustrates how this compound acts as a competitive antagonist to block NMDA receptor activation.
Caption: Competitive antagonism of the NMDA receptor by this compound.
References
Improving the stability of SDZ 220-040 in solution
Welcome to the technical support center for SDZ 220-040. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble up to 100 mM in DMSO.[1][2] For aqueous-based experiments, subsequent dilutions from the DMSO stock into your aqueous buffer are necessary.
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is critical for maintaining the stability of this compound.
-
Solid Compound: For long-term stability (≥4 years), it is recommended to store the solid compound at -20°C.[3] Some suppliers suggest storage at room temperature is also acceptable for shorter periods.[1][4][5]
-
Stock Solutions: Aliquot your stock solution into single-use volumes and store them at -20°C. This will minimize freeze-thaw cycles which can contribute to compound degradation. Stock solutions stored in this manner should be stable for several months.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: this compound has slight solubility in aqueous solutions (0.1-1 mg/ml).[3] Precipitation upon dilution into aqueous buffers is a common issue. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your experimental system (typically <0.5%).
-
Use a Surfactant or Co-solvent: To enhance aqueous solubility, consider the addition of a biocompatible surfactant like Tween® 80 or a co-solvent such as ethanol.[3] Always perform a vehicle control experiment to ensure the solvent system does not affect your results.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you can experimentally test the solubility at different pH values within the tolerated range of your assay.
Q4: How can I be sure my this compound solution is stable and the compound is active?
A4: To ensure the stability and activity of your this compound solution, it is crucial to follow proper preparation and storage protocols. For functional validation, you can perform a dose-response experiment in a relevant assay, such as measuring the inhibition of NMDA receptor-mediated currents in neuronal cultures or cell lines expressing the receptor. A consistent IC50 value across experiments will indicate stable and active compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the experimental system. Consider adding a surfactant. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Unexpected Biological Effects | High concentration of solvent (e.g., DMSO) in the final working solution. | Ensure the final solvent concentration is within the tolerated range for your specific cell type or assay (typically <0.5% for DMSO). Always include a vehicle control. |
| Complete Lack of Activity | Incorrect compound or significant degradation. | Verify the identity and purity of the compound. Prepare a fresh stock solution from the solid compound following the recommended protocol. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 420.2 g/mol ).[6]
-
Carefully weigh the solid this compound and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound solution issues.
References
- 1. This compound | 174575-40-7 [m.chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 174575-40-7 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid | C16H16Cl2NO6P | CID 6604839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential off-target effects of SDZ 220-040
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SDZ 220-040. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a reported pKi of 8.5.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby preventing its activation by the endogenous agonist glutamate.[3] Structural studies have shown that this compound binding to the GluN2B subunit's ligand-binding domain induces a conformational change that leads to the closure of the ion channel.[3][4]
Q2: Is this compound selective for a specific NMDA receptor subunit?
A2: this compound is reported to be an antagonist that targets the GluN2B subunit of the NMDA receptor.[5][6][7] However, it is important to note that the selectivity of some GluN2B antagonists can be relative, and they may also bind to other GluN2 subunits to a lesser extent.[6] Therefore, researchers should empirically determine the selectivity of this compound in their specific experimental system.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available data from broad receptor screening panels detailing the off-target effects of this compound. While it is described as selective for the NMDA receptor, comprehensive profiling against a wide range of other receptors, ion channels, and enzymes is not extensively documented in the literature. One study that included this compound in a high-throughput screen for activators of a voltage-gated potassium channel did not identify it as a strong activator.[8] Given the lack of extensive public data, it is recommended to perform off-target profiling to ensure the specificity of the observed effects in your experiments.
Q4: What are the potential on-target side effects of this compound observed in preclinical studies?
A4: Preclinical studies have identified several effects consistent with the potent antagonism of NMDA receptors. These include sedation, ataxia (impaired coordination), and psychotomimetic effects.[5][6] These are considered on-target effects resulting from the modulation of the NMDA receptor's physiological functions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical experimental results. | The observed phenotype may be due to an uncharacterized off-target effect of this compound. | 1. Confirm with a structurally different NMDA receptor antagonist: Use another antagonist with a distinct chemical scaffold to see if the effect is reproducible. 2. Perform a dose-response analysis: On-target effects should typically occur at concentrations consistent with the known potency of this compound for the NMDA receptor. Off-target effects may appear at higher concentrations. 3. Conduct off-target screening: Test this compound against a panel of relevant receptors, particularly other glutamate receptor subtypes (AMPA, kainate) and other major CNS receptors. |
| High levels of cytotoxicity not explained by NMDA receptor antagonism. | The compound may have off-target effects on pathways essential for cell survival. | 1. Titrate the concentration: Determine the lowest effective concentration that inhibits the NMDA receptor without causing significant cell death. 2. Assess markers of apoptosis and necrosis: Use assays such as Annexin V/PI staining to understand the mechanism of cell death. |
| Variability in experimental results between different cell types or tissues. | The expression levels of the on-target NMDA receptor subunits (especially GluN2B) and potential off-target proteins can vary significantly between different biological systems. | 1. Characterize your experimental system: Quantify the expression of NMDA receptor subunits in your cells or tissues of interest. 2. Consider the presence of different NMDA receptor subtypes: The subunit composition of NMDA receptors can influence the potency of antagonists.[9] |
Quantitative Data Summary
| Target | Assay Type | Affinity/Potency | Reference |
| NMDA Receptor | Competitive Binding | pKi = 8.5 | [1][2] |
| NMDA Receptor | Binding Affinity | Ki: 6.3 nM | [10] |
| NMDA Receptor | Functional Inhibition | IC50: 4-7.8 nM | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Assessment
This protocol is designed to assess the binding affinity of this compound to a panel of non-NMDA receptors.
-
Materials:
-
Cell membranes prepared from cell lines expressing the receptor of interest (e.g., AMPA, kainate, GABA-A, serotonin, dopamine (B1211576) receptors).
-
A specific radioligand for each receptor.
-
This compound stock solution.
-
Assay buffer specific to the receptor.
-
Scintillation vials and fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibited by this compound at each concentration and determine the Ki value using competitive binding analysis software.
-
Protocol 2: In Vitro Functional Assay for Off-Target Activity (Calcium Flux)
This protocol measures the functional effect of this compound on other ligand-gated ion channels that signal through calcium influx.
-
Materials:
-
Cell line expressing the ion channel of interest (e.g., AMPA or kainate receptors).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A specific agonist for the receptor of interest.
-
This compound stock solution.
-
A fluorescence plate reader with an injection system.
-
-
Methodology:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the specific agonist for the receptor of interest and continue to record the change in fluorescence over time.
-
Analyze the data by measuring the peak fluorescence response after agonist addition.
-
Calculate the percentage of inhibition of the agonist-induced response by this compound and determine the IC50 value if a dose-dependent inhibition is observed.
-
Visualizations
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMDB-21676: GluN1b-GluN2B NMDA receptor in complex with this compound and L689,... - Yorodumi [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. news-medical.net [news-medical.net]
- 10. rcsb.org [rcsb.org]
Troubleshooting unexpected results in SDZ 220-040 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of the mammalian NMDA receptor with a high affinity, as indicated by a pKi of 8.5.[1] It functions by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, preventing the conformational changes necessary for ion channel opening. This blockade of the NMDA receptor inhibits the influx of calcium ions, which is a key process in excitatory neurotransmission.
Q2: For which research applications is this compound typically used?
A2: this compound is primarily utilized in preclinical and experimental studies of neurological disorders.[2][3][4] Its ability to cross the blood-brain barrier makes it suitable for in vivo investigations. Research areas where this compound has been employed include studies on neuropathic pain, Parkinson's disease, and cerebral ischemia.[2][3]
Q3: What are the known side effects or off-target activities of this compound?
A3: As with many NMDA receptor antagonists, this compound can produce a range of side effects, particularly at higher doses. These can include sedation, ataxia (impaired coordination), and psychotomimetic effects.[3][5] Researchers should carefully monitor for these effects in in vivo studies.
Troubleshooting Guides
In Vitro Experiments (Electrophysiology and Receptor Binding Assays)
Issue 1: Inconsistent or no blockade of NMDA-induced currents in electrophysiology recordings.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the calculations for your stock and working solutions. Given its high potency, ensure accurate dilution. It is advisable to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Issues with the recording setup or cell health.
-
Solution: Confirm the stability of your patch-clamp setup, including the reference electrode and perfusion system. Ensure the health of the cells or brain slices being recorded from, as compromised cell viability can lead to inconsistent responses.
-
Issue 2: High non-specific binding in receptor binding assays.
-
Possible Cause 1: Inadequate washing steps.
-
Solution: Increase the number and/or duration of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH.
-
-
Possible Cause 2: Suboptimal concentration of radioligand or competitor.
-
Solution: Titrate the concentration of the radioligand to find a concentration that provides a good signal-to-noise ratio. For competition assays, use a saturating concentration of a known high-affinity ligand to define non-specific binding.
-
-
Possible Cause 3: Issues with membrane preparation.
-
Solution: Ensure the membrane preparation is of high quality and has been properly stored. Protein degradation can lead to altered binding characteristics.
-
In Vivo Experiments (Behavioral Studies)
Issue 1: Unexpected behavioral effects or lack of efficacy.
-
Possible Cause 1: Incorrect dosage.
-
Solution: The effective dose of this compound can vary depending on the animal model, route of administration, and the specific behavioral paradigm. Conduct a dose-response study to determine the optimal dose for your experiment. Be aware that higher doses are more likely to induce side effects like sedation and ataxia, which can confound behavioral results.[3][5]
-
-
Possible Cause 2: Poor bioavailability or blood-brain barrier penetration.
-
Solution: While this compound is designed to cross the blood-brain barrier, factors such as the formulation and route of administration can impact its bioavailability.[3] Consider using a vehicle that enhances solubility and stability. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes of administration.
-
-
Possible Cause 3: Confounding factors in the behavioral assay.
-
Solution: Ensure that the observed effects are specific to the intended mechanism and not a result of motor impairment or sedation. Include appropriate control groups and conduct motor function tests (e.g., rotarod) to rule out non-specific effects.
-
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Value | Receptor/Assay | Reference |
| pKi | 8.5 | Mammalian NMDA Receptor | [1] |
| IC50 | 6.36 ± 0.96 µM | MRGPRX4 receptor in calcium mobilization assay | [6] |
Table 2: In Vivo Efficacy of a Structurally Related Compound (SDZ 220-581)
| Animal Model | Effect | Dosage | Route of Administration |
| Rat (Quinolinic acid-induced striatal lesions) | Neuroprotection | 3-15 mg/kg | i.p. |
| Rat (Quinolinic acid-induced striatal lesions) | Neuroprotection | 10-50 mg/kg | p.o. |
| Rat (Middle cerebral artery occlusion) | 40-50% reduction in infarct size | Not specified | i.v. (pre-occlusion) |
| Rat (Middle cerebral artery occlusion) | 20-30% reduction in infarct size | Not specified | i.v. (1 hr post-occlusion) |
Experimental Protocols
Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity
This protocol provides a general framework for recording NMDA receptor-mediated currents and assessing their inhibition by this compound in cultured neurons or brain slices.
Methodology:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution (example): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP (pH adjusted to 7.3 with CsOH).
-
External Solution (example): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, 0 mM MgCl₂ (to relieve Mg²⁺ block of NMDA receptors), and 10 µM glycine (B1666218) (as a co-agonist) (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Locally perfuse the cell with the external solution containing NMDA (e.g., 100 µM) to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at the desired concentration with the NMDA-containing solution.
-
Record the change in the amplitude of the NMDA-evoked current.
-
To determine the IC50, test a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it with a sigmoidal function to determine the IC50 value.
-
Radioligand Receptor Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor using a radiolabeled competitive antagonist (e.g., [³H]CGP 39653).
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled CGP 39653).
-
Competitive Binding: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
Assay Buffer (example): 50 mM Tris-HCl, pH 7.4.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the concentration-inhibition curve and fit it using a one-site competition model to determine the Ki value of this compound.
-
In Vivo Behavioral Study Protocol: Prepulse Inhibition (PPI) Test
This protocol outlines a method to assess the effect of this compound on sensorimotor gating using the prepulse inhibition (PPI) of the startle reflex in rodents, a common assay for testing compounds with antipsychotic potential.
Methodology:
-
Animals: Use adult male rats or mice, habituated to the testing room and handling procedures.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Administer the drug via the desired route (e.g., i.p. or s.c.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Include a vehicle-treated control group.
-
-
Testing Procedure:
-
Place the animal in the holding cylinder and allow for a 5-10 minute acclimation period with background noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling prepulse stimulus (e.g., 3-12 dB above background).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Compare the %PPI between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A disruption of PPI is an expected effect of NMDA receptor antagonists.
-
Visualizations
Caption: Competitive antagonism of the NMDA receptor by this compound.
Caption: Workflow for a prepulse inhibition (PPI) behavioral study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nmda antagonist — TargetMol Chemicals [targetmol.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Technical Support Center: Optimizing SDZ 220-040 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of SDZ 220-040 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the GluN2B subunit. Its mechanism of action involves binding to the glutamate (B1630785) binding site on the GluN2B subunit, which stabilizes the ligand-binding domain in an open conformation. This prevents the ion channel from opening, thereby inhibiting NMDA receptor-mediated signaling. This compound is designed to cross the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1][2][3]
Q2: What are the potential therapeutic applications of this compound explored in preclinical studies?
Preclinical research suggests that this compound has several potential therapeutic applications, including:
-
Anticonvulsant effects: It has shown efficacy in models of epilepsy.[1][2]
-
Neuroprotection: It has been investigated for its ability to protect against neuronal damage in models of focal ischemia.[1][2]
-
Neuropathic pain: Studies indicate its potential to alleviate chronic pain states.[1][2]
Q3: What are the known side effects of this compound in in vivo studies?
As with other NMDA receptor antagonists, this compound can produce behavioral side effects. The most commonly reported in preclinical models include:
-
Sedation
-
Ataxia (impaired coordination)
-
Psychotomimetic effects (behaviors that mimic psychosis)[1][2]
These side effects are often dose-dependent and represent a key consideration in determining the optimal therapeutic window for your experiments.
Troubleshooting Guide
Issue: Unexpected Behavioral Side Effects (Sedation, Ataxia)
High doses of NMDA receptor antagonists are known to cause sedation and motor impairment.
-
Recommendation 1: Dose-Response Study. It is crucial to perform a dose-response study to identify a dose that provides the desired therapeutic effect with minimal side effects. Start with a low dose and incrementally increase it in different cohorts of animals.
-
Recommendation 2: Behavioral Monitoring. Carefully observe the animals for signs of sedation and ataxia. This can be quantified using a simple observational scale or more formal tests like the rotarod test for motor coordination.
-
Recommendation 3: Acclimatization. Ensure animals are properly acclimated to the experimental environment before drug administration to minimize stress-induced behavioral changes.
Issue: Lack of Efficacy at Previously Reported Doses
Several factors can contribute to a lack of efficacy.
-
Recommendation 1: Route of Administration and Vehicle. Verify that the route of administration and the vehicle used to dissolve this compound are appropriate and consistent with previous studies. The solubility and stability of the compound in the chosen vehicle can significantly impact its bioavailability.
-
Recommendation 2: Pharmacokinetics. Consider the pharmacokinetic profile of this compound in your specific animal model (species, strain, age, sex). The timing of behavioral or physiological measurements relative to drug administration should align with the compound's peak concentration in the brain.
-
Recommendation 3: Animal Model. The underlying pathology and species/strain differences in your animal model may influence the responsiveness to this compound.
Quantitative Data Summary
The following table summarizes in vivo dosage information for this compound from available literature. It is critical to note that optimal doses are highly dependent on the specific animal model, route of administration, and the experimental question being addressed. The data below should be used as a starting point for your own dose-finding studies.
| Animal Model | Indication/Application | Route of Administration | Vehicle | Dose Range | Observed Effects | Reference |
| Rat (Spinal Cord Slices) | Inhibition of MOR internalization | Superfusion | aCSF | 0.1 µM | Prevention of NMDA-induced inhibition | [4] |
Note: The available literature with specific in vivo dosages for this compound is limited. The provided data is from an ex vivo preparation and should be interpreted with caution when planning in vivo experiments. Researchers are strongly encouraged to perform thorough dose-response studies.
Experimental Protocols
Protocol 1: Dose-Response Study for Anticonvulsant Activity
This protocol outlines a general procedure to determine the effective dose (ED50) of this compound for anticonvulsant effects in a rodent model of chemically-induced seizures (e.g., pentylenetetrazol-induced seizures).
-
Animal Model: Select an appropriate rodent model (e.g., male Wistar rats, 200-250g).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or 10% DMSO in saline). Prepare a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the selected doses of this compound or vehicle via the desired route (e.g., intraperitoneal injection) to different groups of animals (n=8-10 per group).
-
Seizure Induction: At the time of expected peak brain concentration (this may need to be determined in a preliminary pharmacokinetic study), administer the convulsant agent (e.g., pentylenetetrazol, 60 mg/kg, i.p.).
-
Observation: Immediately after convulsant administration, observe each animal for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the percentage of animals in each group exhibiting tonic-clonic seizures.
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the ED50 using probit analysis.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of GluN2A and GluN2B Subunits on the Effects of NMDA Receptor Antagonists in Modeling Schizophrenia and Treating Refractory Depression - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of SDZ 220-040 in cell culture
Welcome to the technical support center for SDZ 220-040. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help troubleshoot potential issues, with a focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It specifically acts at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor.[3] By binding to this site, this compound prevents the conformational changes in the receptor that are necessary for the ion channel to open, thereby inhibiting the influx of ions like calcium.[3] This antagonistic action makes it a valuable tool for studying the role of NMDA receptors in various neurological processes.[2]
Q2: What are the potential causes of toxicity with this compound in cell culture?
A2: While specific comprehensive toxicity data for this compound is limited, toxicity with small molecule inhibitors in cell culture can generally arise from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) for the NMDA receptor can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous and long-term exposure of cells to the compound may disrupt essential cellular processes, leading to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.1-0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to drug treatment. Cells with high expression of NMDA receptors or those already under stress may be more susceptible.
-
Off-Target Effects: Although this compound is selective, at high concentrations it could potentially interact with other cellular targets, leading to unintended toxic effects.
Q3: What are the initial steps to minimize the toxicity of this compound?
A3: To minimize potential toxicity, it is crucial to first determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. This can be achieved by performing a dose-response curve and assessing cell viability. Additionally, ensuring proper handling and storage of the compound and using a low, non-toxic concentration of the solvent are critical first steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported pharmacological IC50. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired NMDA receptor antagonism. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if your experimental design allows. Otherwise, perform extensive optimization of concentration and exposure time for the sensitive cell line. | |
| Inconsistent results or lack of NMDA receptor inhibition. | Inhibitor has degraded. | Ensure proper storage of the this compound stock solution (as recommended by the supplier, typically at -20°C or -80°C). Prepare fresh dilutions from the stock for each experiment. |
| Sub-optimal inhibitor concentration. | Re-evaluate your dose-response curve to ensure you are using a concentration that is effective for antagonism but non-toxic. | |
| Issues with the experimental assay. | Verify the functionality of your assay for measuring NMDA receptor activity (e.g., calcium imaging, patch-clamp) with known agonists and antagonists. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxicity of this compound and determining the optimal concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). d. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium from the wells. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Mix gently on an orbital shaker for 5-10 minutes.
-
Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. c. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration that results in 50% inhibition of viability (IC50 for toxicity).
Hypothetical Dose-Response Data for this compound
The following table is a hypothetical example of how to present the data from a dose-response experiment. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound toxicity.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.1 |
| 10 | 88.7 | 6.3 |
| 25 | 70.1 | 7.9 |
| 50 | 52.3 | 8.5 |
| 100 | 25.6 | 9.2 |
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for determining the optimal non-toxic concentration.
Troubleshooting Logic for High Cell Death
References
Identifying and mitigating artifacts in electrophysiology with SDZ 220-040
Welcome to the technical support center for researchers utilizing SDZ 220-040 in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.
Troubleshooting Guide: Identifying and Mitigating Artifacts
This guide is designed to help you identify and resolve common artifacts that may arise during your experiments with this compound.
| Observed Artifact | Potential Cause(s) Related to this compound or General Setup | Recommended Solutions & Mitigation Strategies |
| Slow Baseline Drift After Application | 1. Liquid Junction Potential Change: Introduction of the drug solution with a slightly different ionic composition can alter the junction potential. 2. Compound Interaction: The compound may slowly interact with the electrode surface or the cell membrane, causing gradual changes in recorded potential. 3. Unstable Recording Configuration: The issue might be coincidental to drug application and related to an unstable patch or electrode position. | 1. Control for Vehicle Effects: Perfuse with a vehicle-only solution (containing the same solvent concentration as your drug solution) before applying this compound to assess for solvent-induced drifts. 2. Allow for Equilibration: Wait for the baseline to re-stabilize after drug application before starting your recording protocol. This may take several minutes. 3. Check Seal and Electrode Stability: Ensure you have a stable giga-ohm seal and that your electrode has not drifted. |
| Increased High-Frequency Noise | 1. Solvent Effects: The solvent for this compound (e.g., DMSO) might affect the seal integrity if used at a high concentration. 2. Electrical Interference: The introduction of perfusion lines or other equipment associated with drug delivery can introduce electrical noise.[1] 3. Poor Grounding: A common issue in electrophysiology setups that can be exacerbated by changes in the perfusion system.[1] | 1. Minimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your working solution as low as possible (ideally ≤0.1%).[2] 2. Isolate and Shield Equipment: Ensure all electrical equipment is properly grounded to a common point and shielded if necessary.[1] Move perfusion pumps and other potential noise sources away from the recording setup. 3. Verify Grounding: Double-check that all components of your rig are connected to a single, solid ground.[1] |
| Sudden Jumps or "Pops" in the Recording | 1. Precipitation of Compound: this compound may precipitate out of solution, and the particulate matter can mechanically disturb the patch. 2. Air Bubbles in Perfusion Line: Introduction of air bubbles when switching to the drug-containing solution. 3. Electrode Clogging: The compound or impurities could partially clog the electrode tip. | 1. Ensure Solubility: Confirm the solubility of this compound in your final recording solution. Filter the solution immediately before use. 2. Degas Solutions: Ensure your solutions are properly degassed to prevent bubble formation. 3. Use Fresh Pipettes: If the problem persists, use a fresh, clean pipette for each recording. |
| Apparent Change in Ion Channel Kinetics (Unrelated to NMDA receptors) | 1. Off-Target Effects: While primarily an NMDA receptor antagonist, high concentrations of any compound can have off-target effects.[2] 2. Voltage Clamp Errors: Large currents can lead to errors in the voltage clamp amplifier's ability to accurately control the membrane potential.[2][3] This can be misinterpreted as a change in channel kinetics. | 1. Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 2. Monitor Series Resistance: Continuously monitor and compensate for series resistance throughout the experiment.[2] If series resistance changes significantly, the recording may not be reliable. 3. Use Appropriate Voltage Protocols: Ensure your voltage protocols are appropriate for the currents you are measuring to avoid saturating the amplifier. |
| Current "Rundown" | 1. Dialysis of Intracellular Components: In whole-cell patch-clamp, essential intracellular molecules can be washed out by the pipette solution, leading to a gradual decrease in channel activity.[2] This is a general issue but can be mistaken for a drug effect. | 1. Include ATP and GTP in Pipette Solution: Add ATP and GTP to your internal solution to support cellular metabolism and channel function.[2] 2. Obtain a Stable Baseline: Record a stable baseline for a sufficient period before drug application to assess the rate of rundown. 3. Use Perforated Patch: If rundown is a significant issue, consider using the perforated patch-clamp technique to preserve the intracellular environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the mammalian NMDA (N-methyl-D-aspartate) receptor, with a pKi of 8.5.[4][5] It acts by binding to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor, which prevents the channel from opening in response to glutamate.[6][7]
Q2: What is the recommended solvent and final concentration for this compound in electrophysiology experiments?
A2: While the specific solvent may vary, a common approach is to prepare a high-concentration stock solution in a solvent like DMSO and then make fresh serial dilutions in your artificial cerebrospinal fluid (ACSF) or external solution to the desired final concentration just before the experiment. It is crucial to keep the final solvent concentration in your recording chamber low (e.g., ≤0.1%) to avoid solvent-induced artifacts.[2] Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.
Q3: How can I differentiate between a genuine effect of this compound and an experimental artifact?
A3: This is a critical aspect of any electrophysiological experiment. Here are some key steps:
-
Vehicle Control: Always apply the vehicle solution (external solution with the same concentration of solvent used to dissolve this compound) before applying the drug. This will reveal any effects of the solvent or the perfusion system itself.
-
Washout: After applying this compound, attempt to "wash out" the drug by perfusing with the control external solution. A reversible drug effect should diminish or disappear during washout. Artifacts are less likely to be reversible in this manner.
-
Dose-Response Relationship: A true pharmacological effect should be concentration-dependent. Test multiple concentrations of this compound to see if the observed effect scales with the dose.
-
Positive Control: If possible, use a well-characterized NMDA receptor antagonist (like AP5) to confirm that your system is responding as expected.
Q4: My recording becomes unstable after switching perfusion lines to apply this compound. What should I check?
A4: Instability upon switching solutions often points to a mechanical or electrical issue. Check the following:
-
Mechanical Stability: Ensure that your perfusion lines are securely fastened and do not cause vibrations or movement of the recording chamber or micromanipulator.
-
Electrical Noise: Perfusion pumps can be a source of electrical noise.[1] Ensure the pump is properly grounded and located as far from the headstage as practical.
-
Air Bubbles: Check for air bubbles in the perfusion tubing, as these can cause significant mechanical artifacts when they exit the perfusion tip.
-
Temperature Stability: Ensure the temperature of the incoming solution is the same as the bath solution to avoid temperature-induced drifts.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO). Store according to the manufacturer's recommendations.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in your standard ACSF or external recording solution to achieve the desired final concentrations.
-
Prepare a vehicle control solution containing the same final concentration of the solvent.
-
-
Cell Preparation:
-
Prepare your cells (e.g., cultured neurons or brain slices) according to your standard laboratory protocol.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a healthy target cell.
-
Monitor and compensate for series resistance (typically >80% compensation is recommended).[2]
-
Allow the cell to stabilize for at least 5 minutes after achieving the whole-cell configuration.
-
-
Drug Application:
-
Record a stable baseline of activity for 5-10 minutes while perfusing with the vehicle control solution.
-
Switch the perfusion system to the ACSF containing the desired concentration of this compound.
-
Allow the drug to perfuse and equilibrate for several minutes before beginning your experimental protocol.
-
After recording the drug's effect, switch the perfusion back to the control solution to observe washout.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iGluR Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: SDZ 220-040 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) penetration of SDZ 220-040, a potent and selective competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is a competitive antagonist of the NMDA receptor, showing high affinity and selectivity. For it to be effective in treating neurological disorders, it must cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). While designed to be CNS-penetrant, various physicochemical and physiological factors can still limit its brain uptake in experimental settings.
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
A2: The ability of a small molecule like this compound to cross the BBB is influenced by several physicochemical properties. Below is a summary of its properties in the context of desirable ranges for CNS drugs.
| Property | Value for this compound | Ideal Range for CNS Drugs | Potential Issue |
| Molecular Weight (MW) | ~420.18 g/mol | < 400-500 Da[1][2] | Slightly above the more stringent ideal range, which could hinder passive diffusion. |
| Lipophilicity (cLogP) | ~3.28 | 1.5 - 3.5[3] | Within the optimal range for BBB penetration, suggesting good passive diffusion potential. |
| Hydrogen Bond Donors (HBD) | 4 (inferred from structure) | ≤ 3[1][4] | Higher than the ideal number, which can increase water solubility and reduce membrane permeability.[5] |
| Hydrogen Bond Acceptors (HBA) | 7 (inferred from structure) | ≤ 7[1][4] | At the upper limit of the ideal range, potentially impacting permeability. |
| Polar Surface Area (PSA) | > 90 Ų (estimated) | < 60-90 Ų[4] | Likely exceeds the recommended PSA for optimal CNS penetration. |
Q3: What are the common reasons for observing low brain concentrations of this compound in my experiments?
A3: Low brain concentrations of this compound can stem from several factors:
-
Low Passive Permeability: Despite an optimal cLogP, the higher molecular weight and potential for hydrogen bonding could reduce its ability to passively diffuse across the BBB.
-
High Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump the compound out of the brain.[6]
-
High Plasma Protein Binding: A high fraction of the compound bound to plasma proteins is not available to cross the BBB.
-
Rapid Metabolism: The compound might be quickly metabolized in the periphery, reducing the concentration available to enter the brain.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and overcoming common issues with this compound's BBB penetration.
Issue 1: Low Apparent Permeability (Papp) in In Vitro Models (e.g., PAMPA-BBB, cell-based Transwell assays)
DOT Script for In Vitro Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vitro BBB permeability.
Troubleshooting Steps:
-
Verify Experimental Setup:
-
Ensure the integrity of your in vitro model. For cell-based assays, confirm high transendothelial electrical resistance (TEER) values and low permeability of paracellular markers (e.g., lucifer yellow or FITC-dextran).
-
For PAMPA-BBB, verify the proper coating of the artificial membrane and the use of appropriate buffer systems.
-
-
Assess Passive Permeability with PAMPA-BBB:
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to specifically assess passive diffusion.[7][8]
-
Interpretation:
-
Pe < 2.0 x 10⁻⁶ cm/s: Indicates low passive permeability.[7] This suggests that the molecule's intrinsic properties (e.g., high number of hydrogen bond donors, high PSA) are limiting its ability to cross a lipid membrane.
-
Pe > 4.0 x 10⁻⁶ cm/s: Suggests good passive permeability.[7] If you observe low permeability in cell-based models but high permeability in PAMPA, the issue is likely not passive diffusion but rather active efflux.
-
-
-
Evaluate Active Efflux using a Cell-Based Transwell Assay:
-
Utilize a co-culture model with brain endothelial cells and astrocytes or pericytes for a more physiologically relevant barrier.
-
Perform a bidirectional permeability assay, measuring the transport of this compound from the apical (blood) to the basolateral (brain) side (Papp, A to B) and from the basolateral to the apical side (Papp, B to A).
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) .
-
Interpretation:
-
ER > 2: Suggests that this compound is a substrate for an efflux transporter.[9]
-
To confirm the involvement of specific transporters like P-gp or BCRP, repeat the assay in the presence of known inhibitors (e.g., verapamil (B1683045) for P-gp). A significant reduction in the ER in the presence of an inhibitor confirms its role.
-
-
Possible Solutions:
-
For Low Passive Permeability:
-
Chemical Modification: If feasible, consider synthesizing analogs of this compound with a reduced number of hydrogen bond donors or a lower polar surface area.
-
Formulation Strategies: Explore advanced drug delivery systems such as nanoparticles, liposomes, or prodrug approaches to enhance BBB penetration.
-
-
For High Efflux:
-
Co-administration with Inhibitors: In preclinical studies, co-administering this compound with an efflux transporter inhibitor can increase its brain concentration.
-
Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters.
-
Issue 2: Low Brain-to-Plasma Concentration Ratio (Kp) or Low Unbound Brain Concentration (Cu,brain) in In Vivo Studies
DOT Script for In Vivo Troubleshooting Workflow:
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. iomcworld.org [iomcworld.org]
- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Studies with SDZ 220-040
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing SDZ 220-040 in animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential variability in your experimental results, ensuring more robust and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism involves binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, which prevents the binding of the excitatory neurotransmitter glutamate.[2][3] This action inhibits the opening of the ion channel, thereby reducing the influx of calcium ions (Ca²⁺) into the neuron and dampening excitatory neurotransmission.[3][4]
Q2: What are the common preclinical applications of this compound in animal models?
A2: this compound has been investigated in various preclinical rodent models for its potential therapeutic effects in neurological and psychiatric disorders. Its applications include the disruption of prepulse inhibition (a measure of sensorimotor gating), anticonvulsant activity, neuroprotection in focal ischemia, and the attenuation of neuropathic pain.[5]
Q3: What are the potential side effects of this compound observed in animal studies?
A3: As an NMDA receptor antagonist, this compound can induce central nervous system-related side effects. Commonly observed adverse effects in animal models include sedation, ataxia (impaired coordination), and psychotomimetic effects.[5] These potential side effects should be carefully monitored and considered when interpreting behavioral data.
Q4: What are the major sources of variability in animal studies using this compound?
A4: Variability in animal studies with any compound, including this compound, can be attributed to three main categories:
-
Biological Variation: Inherent differences among animals, such as genetic background, sex, age, weight, and microbiome, can significantly influence drug metabolism and response.
-
Environmental Factors: Variations in housing conditions, including temperature, humidity, light-dark cycles, noise levels, and diet, can impact animal physiology and behavior, contributing to data variability.
-
Experimental Procedures: Inconsistencies in experimental techniques, such as drug formulation and administration, handler effects, timing of procedures, and data recording methods, are major sources of variability.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the formulation of this compound is homogeneous and stable. If using a suspension, vortex thoroughly before each administration to ensure a uniform concentration. Prepare fresh formulations regularly and store them under appropriate conditions to prevent degradation. |
| Inaccurate Dosing | Calibrate all dosing equipment (syringes, pipettes) regularly. Calculate the dose for each animal based on its most recent body weight. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Variability in Absorption (Oral Dosing) | Standardize the fasting state of animals before oral administration, as food in the gastrointestinal tract can affect drug absorption. The stress of handling and gavage can also alter gastrointestinal motility; habituate animals to the procedure. |
| Inconsistent Sampling Times | Adhere strictly to the predetermined blood sampling schedule. Even minor deviations can significantly alter the pharmacokinetic profile, especially around the time of maximum concentration (Tmax). |
| Biological Factors | Use animals of the same age, sex, and strain from a reputable supplier. House animals under standardized environmental conditions and allow for an adequate acclimatization period before the start of the study. |
Data Presentation: Pharmacokinetic Parameters
Table 1: Example Pharmacokinetic Parameters of a Compound in Male Sprague-Dawley Rats (n=6 per group)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous | 1 | 1500 ± 120 | 0.08 | 2500 ± 210 | 2.5 ± 0.3 | - |
| Oral | 10 | 800 ± 150 | 0.5 | 4000 ± 550 | 3.1 ± 0.4 | 16 |
Data are presented as mean ± SD. This table is for illustrative purposes only.
Issue 2: Inconsistent Efficacy in Anticonvulsant Models (e.g., Maximal Electroshock Seizure - MES)
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Seizure Threshold | Ensure consistent placement of corneal electrodes and application of the electrical stimulus. The intensity and duration of the stimulus must be precisely controlled by the device. Use a consistent level of corneal anesthetic. |
| Subjective Scoring of Seizures | Clearly define the endpoints for seizure activity (e.g., tonic hindlimb extension). Whenever possible, use blinded observers to score the behavioral responses to minimize bias. |
| Timing of Drug Administration and Testing | Administer this compound at a consistent time relative to the induction of seizures to ensure testing occurs at the time of expected peak drug effect. |
| Animal Stress | Stress from handling can alter seizure susceptibility. Handle animals gently and consistently. Allow for adequate acclimatization to the experimental room and procedures. |
Data Presentation: Anticonvulsant Efficacy
Table 2: Example Anticonvulsant Activity of a Compound in the MES Test in Mice (n=8 per group)
| Dose (mg/kg, i.p.) | Number Protected / Total | % Protection | ED₅₀ (95% CI) (mg/kg) |
| Vehicle | 0 / 8 | 0 | \multirow{4}{*}{15.2 (11.8 - 19.5)} |
| 10 | 2 / 8 | 25 | |
| 20 | 5 / 8 | 62.5 | |
| 30 | 8 / 8 | 100 |
This table is for illustrative purposes only. ED₅₀ and 95% confidence intervals (CI) should be calculated using appropriate statistical methods (e.g., probit analysis).
Issue 3: High Variability in Neuropathic Pain Models (e.g., Von Frey Test)
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application of Stimulus | Use calibrated von Frey filaments and apply them perpendicularly to the plantar surface of the paw with consistent pressure and duration. The "up-down" method is recommended for determining the 50% withdrawal threshold. |
| Environmental Disturbances | Conduct behavioral testing in a quiet, dedicated room with consistent lighting and temperature. Allow animals to acclimate to the testing apparatus (e.g., mesh stand) before starting the experiment. |
| Observer Bias | The experimenter should be blinded to the treatment groups to avoid unconsciously influencing the results. |
| Animal Stress and Learning | Handle animals gently to minimize stress. Habituate them to the testing environment and procedure over several days before baseline measurements are taken.[1] |
Data Presentation: Neuropathic Pain Assessment
Table 3: Example Paw Withdrawal Threshold in a Rat Model of Neuropathic Pain (n=10 per group)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline (g) | Post-Injury Day 7 (g) | Post-Treatment Day 7 (g) |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.0 ± 1.3 |
| Neuropathy + Vehicle | - | 14.8 ± 1.1 | 3.5 ± 0.8 | 3.8 ± 0.9 |
| Neuropathy + this compound | 10 | 14.6 ± 1.3 | 3.7 ± 0.7 | 8.5 ± 1.5 |
| Neuropathy + this compound | 30 | 14.9 ± 1.0 | 3.4 ± 0.6 | 12.1 ± 1.8 |
Data are presented as mean ± SEM. *p < 0.05 compared to Neuropathy + Vehicle. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound for parenteral or oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or 0.5% Methylcellulose in sterile water)
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
For a solution, slowly add the vehicle to the powder while vortexing until fully dissolved. Gentle warming or sonication may be required for some compounds, but stability under these conditions should be verified.
-
For a suspension, wet the powder with a small amount of vehicle to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Store the final formulation in a sterile, light-protected vial at the recommended temperature.
-
Before each administration, thoroughly vortex the suspension to ensure homogeneity.
Protocol 2: Maximal Electroshock Seizure (MES) Test in Rodents
Objective: To assess the anticonvulsant efficacy of this compound.
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal - i.p.).
-
At the time of expected peak effect, apply a drop of topical anesthetic to the corneas of the animal.
-
Place corneal electrodes on the eyes and deliver a suprathreshold electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds for mice).
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
An animal is considered "protected" if it does not exhibit tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose level.
Protocol 3: Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus in a model of neuropathic pain.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and apply it until it just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula.
Mandatory Visualizations
References
- 1. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
How to wash out SDZ 220-040 effectively from tissue samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of SDZ 220-040 from tissue samples. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete removal from tissue samples important?
This compound is a potent and selective competitive antagonist of the NMDA receptor, with a pKi of 8.5[1]. It exerts its inhibitory effect by binding to the glutamate (B1630785) binding site on the GluN2B subunit, causing a conformational change that prevents receptor activation[2][3]. For experiments requiring the study of NMDA receptor function in the absence of antagonism, or for subsequent assays on the same tissue sample, it is crucial to ensure the complete washout of this compound to avoid confounding results.
Q2: What factors influence the efficiency of this compound washout from tissue?
The efficiency of washing out a competitive antagonist like this compound is primarily governed by its binding kinetics, specifically its dissociation rate constant (koff). Other contributing factors include:
-
Temperature: Higher temperatures can increase the rate of dissociation, but care must be taken to maintain tissue viability.
-
Buffer Composition: The pH and ionic strength of the washout buffer can influence ligand-receptor interactions.
-
Agitation: Gentle agitation of the tissue sample in the washout buffer can facilitate diffusion of the dissociated compound away from the receptors.
-
Number of Wash Steps: Multiple buffer changes will increase the concentration gradient, driving more of the compound out of the tissue.
-
Tissue Thickness: Thicker tissue samples will require longer incubation times to allow for complete diffusion from the tissue interior.
Q3: Is there a standard, validated protocol for washing out this compound?
Currently, there is no universally standardized and validated protocol specifically for the washout of this compound from tissue samples in the published literature. However, based on general principles of ligand-receptor binding and protocols for similar competitive antagonists, a robust washout procedure can be designed. The following sections provide a recommended starting protocol and troubleshooting guidance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Washout (Residual Antagonist Effect Observed) | Insufficient washout time. | Increase the duration of each wash step and/or the total number of washes. Consider the dissociation rates of structurally similar compounds (see Table 1) as a guide; slower off-rates necessitate longer washout periods. |
| Inadequate buffer volume. | Use a larger volume of washout buffer for each wash step to maximize the concentration gradient. A volume at least 100 times the tissue volume is recommended. | |
| Low temperature. | If tissue viability permits, consider performing the washout at a slightly elevated temperature (e.g., 37°C) to potentially increase the dissociation rate. | |
| Tissue Degradation or Loss of Viability | Harsh buffer conditions. | Ensure the washout buffer is isotonic and at a physiological pH (7.4). Use a well-buffered solution such as aCSF or HBSS. |
| Excessive agitation. | Use gentle, continuous agitation (e.g., orbital shaker at a low speed) to avoid mechanical damage to the tissue. | |
| Prolonged exposure to non-physiological conditions. | Minimize the total washout time as much as possible while still ensuring complete removal of the antagonist. | |
| Variability in Experimental Results Post-Washout | Inconsistent washout procedure. | Standardize the washout protocol across all experiments, including buffer composition, temperature, agitation speed, and duration of each step. |
| Incomplete removal of the compound from deeper tissue layers. | For thicker tissue slices, consider increasing the incubation time for each wash step to allow for adequate diffusion. |
Experimental Protocols
Recommended Washout Protocol for this compound
This protocol is a general guideline and should be optimized for your specific tissue type and experimental setup.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF) or Hanks' Balanced Salt Solution (HBSS), pre-warmed to the desired temperature (room temperature or 37°C).
-
Orbital shaker or similar gentle agitation device.
-
Appropriate tissue culture plates or chambers.
Procedure:
-
Initial Rinse: After incubation with this compound, carefully remove the solution from the tissue sample. Immediately rinse the tissue twice with a large volume of fresh, pre-warmed buffer to remove any non-specifically bound antagonist.
-
Serial Wash Steps:
-
Submerge the tissue in a large volume of fresh, pre-warmed buffer (at least 100x the tissue volume).
-
Place the container on an orbital shaker and agitate gently for 15-30 minutes. The duration should be guided by the expected dissociation kinetics (see Table 1 for examples of related compounds).
-
Remove the buffer and replace it with an equal volume of fresh, pre-warmed buffer.
-
Repeat this wash step at least 3-5 times. For compounds with slow dissociation rates, more extensive washing may be required.
-
-
Final Equilibration: After the final wash, incubate the tissue in the fresh buffer for an additional 15-30 minutes to allow for final equilibration before proceeding with your experiment.
Validation of Washout Efficacy
To confirm the complete removal of this compound, a validation experiment is recommended.
Method 1: Functional Assay
-
Prepare two sets of tissue samples. One set is the "washout" group (treated with this compound and then subjected to the washout protocol), and the other is a "control" group (never exposed to this compound).
-
Perform a functional assay that is sensitive to NMDA receptor antagonism (e.g., electrophysiological recording of NMDA-mediated currents, calcium imaging in response to NMDA application).
-
Compare the responses between the washout and control groups. An effective washout will result in no significant difference in the NMDA receptor-mediated response between the two groups.
Method 2: Analytical Quantification (using LC-MS/MS)
-
After the washout procedure, homogenize the tissue samples.
-
Perform a protein precipitation or solid-phase extraction to isolate small molecules.
-
Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of residual this compound.
-
The concentration should be below the limit of detection of the instrument or below a level known to cause a biological effect.
Quantitative Data
Table 1: Binding Kinetics of Competitive NMDA Receptor Antagonists [4]
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Relative Washout Time Estimation |
| D-AP7 (flexible) | 1.4 x 10⁷ | 20.3 | Fast |
| LY 235959 (conformationally restrained) | 1.1 x 10⁶ | 0.2 | Slow |
| D-CPP | Similar to L-CPP | Slower than L-CPP | Slower |
| L-CPP | Similar to D-CPP | 10-fold faster than D-CPP | Faster |
Note: This data is from mouse hippocampal neurons and should be used as a relative guide.
Visualizations
Caption: Experimental workflow for washing out this compound from tissue samples.
Caption: Competitive antagonism of the NMDA receptor by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of SDZ 220-040
Welcome to the technical support center for SDZ 220-040, a potent and selective competitive antagonist of the NMDA receptor, with high affinity for the GluN2B subunit. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during experimentation, with a specific focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential variability of this compound.
| Question | Answer |
| What are the primary causes of batch-to-batch variability with this compound? | Batch-to-batch variation in chemical reagents can stem from several factors including slight differences in the manufacturing process, the purity of raw materials, and residual solvents. For a complex molecule like this compound, minor variations in stereoisomer purity or the presence of trace impurities could potentially affect its biological activity. |
| How should I properly store and handle this compound to ensure its stability? | This compound should be stored at room temperature as a solid.[1] For long-term storage, it is recommended to store it at -20°C.[2] The compound is stable under normal handling conditions.[1] It is advised to use it in a chemical fume hood and avoid inhalation or contact with skin and eyes.[1] |
| My this compound is not dissolving properly in my aqueous buffer. What should I do? | This compound is soluble in aqueous solutions.[3] However, if you encounter solubility issues, you can prepare a stock solution in a suitable solvent. While specific solvent compatibility for this compound is not detailed in the provided results, for many similar compounds, DMSO is a common choice for initial stock preparation, which is then further diluted into the aqueous experimental buffer. To enhance aqueous solubility, you can also try adjusting the pH of the buffer, as the compound has acidic and basic functional groups. |
| What information should I look for in the Certificate of Analysis (CoA) to assess batch-to-batch consistency? | When comparing different batches of this compound, pay close attention to the following parameters on the Certificate of Analysis: Purity (as determined by HPLC), Mass Spectrometry data (to confirm molecular weight), and NMR data (to confirm chemical structure).[4][5] Any significant deviations in these values between batches could indicate potential variability. |
| Can I expect variations in the inhibitory potency (e.g., IC50 or Ki) between different batches? | While manufacturers strive for consistency, minor variations in potency can occur between batches due to the factors mentioned above. It is crucial for researchers to perform their own validation experiments, such as concentration-response curves, for each new batch to determine the precise potency in their specific assay system. |
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent Inhibition of NMDA Receptor Currents in Electrophysiology Experiments (e.g., Patch-Clamp)
Potential Causes:
-
Variability in Compound Potency: The actual concentration of the active compound may differ slightly between batches.
-
Degradation of the Compound: Improper storage or handling may lead to the degradation of this compound.
-
Inaccurate Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.
-
Precipitation in Physiological Buffer: The compound may precipitate out of the solution at the final concentration in your recording buffer.
Recommended Solutions & Experimental Protocol:
-
Validate Each New Batch:
-
Protocol: Perform a concentration-response curve for each new lot of this compound to determine the IC50 value in your specific experimental setup.
-
Procedure for Whole-Cell Patch-Clamp:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent and store it at -20°C.
-
On the day of the experiment, thaw the stock solution and prepare a series of dilutions in your extracellular recording solution.
-
Establish a stable whole-cell recording from a neuron expressing NMDA receptors.
-
Apply a saturating concentration of NMDA and glycine (B1666218) to elicit a stable baseline current.
-
Perfuse the neuron with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
Wash out the antagonist to ensure the reversibility of the inhibition.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
-
-
Ensure Proper Storage and Handling:
-
Follow the storage recommendations provided by the supplier (store at room temperature for short-term and -20°C for long-term).[1][2]
-
Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
-
Verify Solution Preparation:
-
Use a calibrated analytical balance for weighing the solid compound.
-
Perform serial dilutions carefully using calibrated pipettes.
-
-
Address Potential Solubility Issues:
-
Visually inspect your final working solutions for any signs of precipitation.
-
If precipitation is observed, try preparing a fresh dilution from the stock solution, ensuring thorough mixing. You may also consider slightly adjusting the pH of your buffer, if your experimental conditions allow, to improve solubility.
-
Issue 2: Variable Results in Cell-Based Assays (e.g., Calcium Imaging)
Potential Causes:
-
Inconsistent Effective Concentration: Similar to electrophysiology, the effective concentration of the antagonist reaching the cells may vary.
-
Cell Health and Density: Variations in cell culture conditions can affect the responsiveness of the cells to NMDA receptor stimulation and inhibition.
-
Assay Plate Variability: Inconsistent cell seeding or compound addition across a multi-well plate can lead to variable results.
Recommended Solutions & Experimental Protocol:
-
Perform a Functional Assay for Each New Batch:
-
Protocol: Conduct a calcium imaging assay to generate a concentration-response curve for each new batch of this compound.
-
Procedure for Calcium Imaging:
-
Plate cells expressing NMDA receptors onto a suitable imaging plate (e.g., 96-well black-walled plate).
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare a range of concentrations of this compound in your assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of NMDA and glycine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Calculate the percentage of inhibition for each concentration and determine the IC50.
-
-
-
Standardize Cell Culture and Assay Conditions:
-
Maintain consistent cell passages, seeding densities, and growth conditions.
-
Ensure uniform compound addition and mixing across all wells.
-
Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H16Cl2NO6P | [1][6] |
| Molecular Weight | 420.19 g/mol | [1][6] |
| CAS Number | 174575-40-7 | [1] |
| Form | Solid | [1] |
| Storage Temperature | Room temperature (short-term), -20°C (long-term) | [1][2] |
| Stability | Stable under normal handling conditions | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Variability.
Caption: Logical Relationships Between Problems and Solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound,(s)--amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoicacid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. alpha-Spinasterol glucoside | CAS:1745-36-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid | C16H16Cl2NO6P | CID 6604839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Effect of SDZ 220-040 on NMDA Receptors: A Comparative Guide
For researchers and drug development professionals investigating the intricacies of N-methyl-D-aspartate (NMDA) receptor antagonism, a thorough understanding of the available pharmacological tools is paramount. This guide provides a comprehensive comparison of SDZ 220-040 with other notable NMDA receptor antagonists: MK-801 (Dizocilpine), Ketamine, and Memantine (B1676192). The following sections detail their binding affinities, mechanisms of action, and the experimental protocols required to validate their effects, providing a critical resource for study design and data interpretation.
Comparative Analysis of Antagonist Potency
The potency of this compound and its alternatives is a key consideration for experimental design. The inhibition constant (Ki) provides a standardized measure of binding affinity, allowing for direct comparison between compounds. Where direct Ki values were not available, they have been calculated from reported half-maximal inhibitory concentrations (IC50) using the Cheng-Prusoff equation, which requires knowledge of the experimental substrate concentration and its affinity (Km).
| Compound | Mechanism of Action | pKi | Ki (nM) |
| This compound | Competitive Antagonist | 8.5[1][2][3] | ~3.16 |
| MK-801 (Dizocilpine) | Non-competitive Channel Blocker | - | 111.3 ± 8.5[4] |
| Ketamine | Uncompetitive Channel Blocker | - | 760[5] |
| Memantine | Uncompetitive Channel Blocker | - | 540 ± 230[6] |
Table 1: Comparison of Binding Affinities for NMDA Receptor Antagonists. This table summarizes the mechanism of action and binding affinities (pKi and Ki) of this compound and selected alternative NMDA receptor antagonists.
Mechanisms of NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and excitatory neurotransmission. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), leading to an influx of Ca²⁺ that triggers downstream signaling cascades. The antagonists discussed herein interrupt this process through distinct mechanisms:
-
This compound acts as a competitive antagonist , directly competing with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2][3] This prevents the conformational changes necessary for channel opening.
-
MK-801 (Dizocilpine) is a non-competitive channel blocker .[4] It binds to a site within the ion channel pore (the "PCP site"), physically obstructing the flow of ions even when glutamate and the co-agonist are bound.
-
Ketamine and Memantine are classified as uncompetitive channel blockers .[5][6][7] This means they can only bind to the receptor after it has been activated by both glutamate and a co-agonist, entering the open channel and blocking ion flow.[7] This use-dependent mechanism allows them to preferentially target overactive channels.
Experimental Protocols for Validating Antagonistic Effects
Accurate and reproducible experimental methods are essential for validating the antagonistic effects of these compounds. The following are detailed protocols for two standard techniques: whole-cell patch-clamp electrophysiology and competitive radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in response to agonist application, and how this is affected by an antagonist.
Objective: To determine the IC50 of an NMDA receptor antagonist by measuring the inhibition of NMDA-evoked currents.
Materials:
-
Cultured neurons or brain slices expressing NMDA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2 with NaOH.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.
-
NMDA (agonist).
-
Test antagonist (this compound, MK-801, Ketamine, or Memantine).
Procedure:
-
Prepare cultured neurons or brain slices and place them in the recording chamber perfused with external solution.
-
Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Approach a target neuron and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of NMDA to elicit a maximal inward current.
-
After a washout period, co-apply NMDA with increasing concentrations of the antagonist.
-
Record the peak inward current at each antagonist concentration.
-
Normalize the current responses to the maximal current recorded in the absence of the antagonist.
-
Plot the normalized current as a function of antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor, providing a measure of its binding affinity.
Objective: To determine the Ki of an NMDA receptor antagonist by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]MK-801).
Materials:
-
Rat brain cortical membranes (or other tissue/cell preparation expressing NMDA receptors).
-
Radioligand (e.g., [³H]MK-801).
-
Test antagonist (this compound, MK-801, Ketamine, or Memantine).
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare brain membrane homogenates.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test antagonist).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the test antagonist concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling Pathways
The influx of Ca²⁺ through NMDA receptors activates a complex network of intracellular signaling cascades that are critical for normal neuronal function but can also lead to excitotoxicity when overactivated. Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). NMDA receptor antagonists, by blocking Ca²⁺ entry, can modulate these pathways.
-
CaMKII: This kinase is a crucial mediator of synaptic plasticity. NMDA receptor-mediated Ca²⁺ influx leads to its autophosphorylation and activation. Antagonists that block this influx will consequently inhibit CaMKII activation.
-
ERK Pathway: The ERK/MAPK pathway is involved in cell proliferation, differentiation, and survival. NMDA receptor activation can lead to ERK phosphorylation. Studies have shown that MK-801 can have bidirectional effects on ERK phosphorylation depending on the dose and duration of treatment.[2][8][9]
-
CREB: This transcription factor plays a vital role in learning, memory, and neuronal survival. Its activation is often dependent on upstream kinases like CaMKII and ERK. Both MK-801 and Ketamine have been shown to affect CREB phosphorylation, suggesting a convergence of their signaling effects on this key transcription factor.[4][8][10][11][12][13][14]
Figure 1: NMDA Receptor Signaling and Antagonist Intervention. This diagram illustrates the activation of the NMDA receptor by glutamate and a co-agonist, leading to Ca²⁺ influx and the subsequent activation of downstream signaling pathways involving CaMKII, ERK, and CREB. The points of intervention for this compound, MK-801, Ketamine, and Memantine are shown.
Conclusion
This compound is a potent competitive antagonist of the NMDA receptor. Its mechanism of action, directly competing with glutamate, distinguishes it from the channel-blocking mechanisms of MK-801, Ketamine, and Memantine. The choice of antagonist for a particular study will depend on the specific research question. For instance, if the goal is to investigate the role of glutamate binding specifically, a competitive antagonist like this compound would be appropriate. In contrast, if the aim is to block NMDA receptor function regardless of agonist binding, a channel blocker might be preferred. The detailed experimental protocols provided in this guide offer a solid foundation for the validation and characterization of these and other NMDA receptor antagonists, ensuring robust and reliable data for advancing our understanding of NMDA receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of MK-801 on the phosphorylation of Ser338-c-Raf-MEK-ERK pathway in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. The effects of repeated administrations of MK-801 on ERK and GSK-3beta signalling pathways in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Microglial ERK-NRBP1-CREB-BDNF signaling in sustained antidepressant actions of (R)-ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketamine administered pregnant rats impair learning and memory in offspring via the CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Effects of ketamine administration on the phosphorylation levels of CREB and TrKB and on oxidative damage after infusion of MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of SDZ 220-040 and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the competitive NMDA receptor antagonist SDZ 220-040 with other well-known NMDA antagonists, including the uncompetitive channel blockers Ketamine, MK-801 (Dizocilpine), and Memantine (B1676192). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate pharmacological tools for neuroscience research and drug development.
Executive Summary
This compound is a potent and selective competitive antagonist for the NMDA receptor, exhibiting high affinity, particularly for GluN2B subunit-containing receptors. When compared to uncompetitive channel blockers, its potency, as measured by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), is notable. This guide will delve into the quantitative data, the experimental methodologies used to derive this data, and the underlying signaling pathways.
Data Presentation: Comparative Potency of NMDA Receptor Antagonists
The potency of NMDA receptor antagonists is typically quantified by their Kᵢ and IC₅₀ values. The Kᵢ value represents the binding affinity of the antagonist to the receptor, with a lower Kᵢ indicating a higher affinity. The IC₅₀ value indicates the concentration of an antagonist required to inhibit 50% of the NMDA receptor's response. The following table summarizes the available quantitative data for this compound and other selected NMDA antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition, the radioligand used in binding assays, and the cell type or tissue preparation.
| Antagonist | Type | Potency (Kᵢ) | Potency (IC₅₀) | Receptor Subunit Selectivity | Reference |
| This compound | Competitive | pKᵢ = 8.5 (~3.16 nM) | 4 - 7.8 nM (for GluN1b-GluN2B) | GluN2B | [1][2] |
| Ketamine | Uncompetitive Channel Blocker | - | ~0.5 - 1 µM | Non-selective | [3][4] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | ~5 - 30 nM | ~10 - 50 nM | Non-selective | [5] |
| Memantine | Uncompetitive Channel Blocker | ~0.5 - 1 µM | ~1 - 10 µM | Non-selective | [6][7] |
Note: The potency values are presented as ranges compiled from multiple studies to reflect the variability due to experimental conditions. Direct comparative studies under identical conditions are limited.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the sites of action for different classes of antagonists.
Caption: NMDA receptor activation and antagonist binding sites.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the potency of an NMDA receptor antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a competitive antagonist like this compound to the NMDA receptor.
a. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), varying concentrations of the unlabeled test compound (e.g., this compound), and the prepared membrane suspension.
-
"Total binding" is determined in the absence of any competing unlabeled ligand, while "non-specific binding" is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGP 39653).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
c. Separation and Quantification:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method to assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA-evoked currents.
a. Cell Preparation:
-
Neurons (e.g., cultured hippocampal or cortical neurons) or HEK293 cells transiently expressing specific NMDA receptor subunits are used.
-
Cells are plated on coverslips for easy access with the patch pipette.
b. Recording Setup:
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
A glass micropipette with a fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment of the neuron.
c. Whole-Cell Configuration:
-
The patch pipette is brought into contact with the cell membrane, and a tight seal (a "giga-seal") is formed with gentle suction.
-
A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration. This allows for the control of the cell's membrane potential and the measurement of ion currents across the entire cell membrane.
d. Measurement of NMDA-Evoked Currents:
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by the local application of NMDA and a co-agonist (glycine or D-serine) onto the cell.
-
The antagonist (e.g., Ketamine, MK-801, or Memantine) is then applied to the cell, and the NMDA-evoked currents are measured again.
e. Data Analysis:
-
The peak amplitude of the NMDA-evoked current is measured before and after the application of the antagonist.
-
The percentage of inhibition of the current is calculated for different concentrations of the antagonist.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates high potency as a competitive antagonist at the NMDA receptor, with a particular preference for GluN2B-containing subtypes. In comparison, the uncompetitive channel blockers Ketamine, MK-801, and Memantine generally exhibit lower potency. The choice of antagonist for research or therapeutic development will depend on the specific application, desired mechanism of action (competitive vs. uncompetitive), and the targeted NMDA receptor subtype. The experimental protocols provided herein offer a foundation for the quantitative assessment of these and other NMDA receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SDZ 220-040 and MK-801: NMDA Receptor Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct pharmacological profiles of the competitive antagonist SDZ 220-040 and the non-competitive channel blocker MK-801, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of two pivotal N-methyl-D-aspartate (NMDA) receptor antagonists: this compound and MK-801 (Dizocilpine). While both compounds target the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, their distinct mechanisms of action result in different pharmacological, efficacy, and side-effect profiles. This analysis synthesizes preclinical data to inform future research and drug development in neurology.
At a Glance: Key Differences
| Feature | This compound | MK-801 (Dizocilpine) |
| Mechanism of Action | Competitive Antagonist | Non-competitive Open-Channel Blocker |
| Binding Site | Glutamate (B1630785) binding site on the GluN2 subunit | PCP binding site within the NMDA receptor's ion channel |
| Receptor State for Binding | Can bind to the receptor in its resting state | Requires the ion channel to be open for binding |
| Subunit Selectivity | Preferentially targets GluN2B subunits | Non-selective |
| Clinical Development | Preclinical research | Development halted due to severe side effects |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor complex.
This compound is a competitive antagonist.[1] It directly competes with the endogenous agonist, glutamate, for its binding site on the GluN2 subunits of the NMDA receptor.[1][2] By occupying this site, it prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting ion influx. Structural studies have shown that the binding of this compound to the GluN2B ligand-binding domain induces a conformational change, opening the "clamshell" structure by approximately 23 degrees, which prevents the channel from opening. This mechanism is characteristic of competitive antagonists that stabilize an inactive state of the receptor.
MK-801 , in contrast, is a non-competitive, open-channel blocker.[1] It does not compete with glutamate. Instead, it binds to a specific site, often referred to as the phencyclidine (PCP) site, located deep within the receptor's ion channel.[1] A critical aspect of MK-801's action is its "use-dependent" nature; the channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before MK-801 can access its binding site and physically occlude the pore, preventing the influx of Ca²⁺ ions.
Quantitative Performance Data
Direct head-to-head comparative studies are limited; therefore, the following data is synthesized from individual preclinical studies. It is important to note that variations in experimental protocols can influence outcomes.
Neuroprotective Efficacy in Focal Cerebral Ischemia (MCAO Model)
The Middle Cerebral Artery Occlusion (MCAO) model is a standard method for inducing stroke in rodents to test neuroprotective agents.
| Compound | Species | Dose & Route | Timing of Administration | Infarct Volume Reduction | Reference |
| SDZ 220-581 * | Rat | 2 x 10 mg/kg, p.o. | Post-MCAO | 20-30% | [3] |
| MK-801 | Rat | 1 mg/kg, i.p. | 15 mins before MCAO | Significant reduction (quantitative value varies by study) | [4] |
Note: Data is for SDZ 220-581, the most active compound from the same biphenyl-derivative series as this compound, and is considered representative.[3]
Anticonvulsant Activity (Maximal Electroshock Seizure Test)
The Maximal Electroshock (MES) test is a widely used preclinical screen for anticonvulsant drugs, indicative of an ability to prevent seizure spread.
| Compound | Species | Route | ED₅₀ (Median Effective Dose) | Reference |
| SDZ 220-581 * | Mouse / Rat | p.o. | Full protection at 10 mg/kg | [3] |
| MK-801 | Mouse | i.p. | ED₅₀ not specified, but potent activity observed | [3] |
Note: Data is for SDZ 220-581, the most active compound from the same biphenyl-derivative series as this compound.[3]
Side Effect Profile
A critical differentiator for the therapeutic potential of NMDA antagonists is their side-effect profile. The potent, non-selective blockade by MK-801 leads to significant adverse effects that have precluded its clinical use.
| Side Effect | This compound | MK-801 |
| Psychotomimetic Effects | Reported | Severe; used to model psychosis in animals |
| Ataxia / Motor Impairment | Reported | Severe and well-documented |
| Hyperlocomotion | Less characterized | Characteristic effect |
| Neuronal Vacuolization | Not prominently reported | Olney's lesions observed in rats |
| Sedation | Reported | Can occur |
| Hyperthermia | Less characterized | Can occur, confounding neuroprotection studies |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a standard method for evaluating neuroprotective agents against focal cerebral ischemia.
-
Animal Model : Adult male Sprague-Dawley rats are typically used.
-
Anesthesia : Anesthesia is induced and maintained, often with isoflurane. Body temperature is carefully monitored and maintained at 37°C.
-
Surgical Procedure : A midline neck incision is made to expose the common carotid artery (CCA). An intraluminal filament (e.g., a nylon suture with a blunted tip) is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery (MCA).[4]
-
Drug Administration :
-
Occlusion and Reperfusion : The filament is left in place for a defined period (e.g., 90 minutes for transient MCAO) or permanently. For reperfusion, the filament is withdrawn.
-
Outcome Assessment : After a survival period (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed. Infarct volume is quantified using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and infarcted tissue remains white. Behavioral tests are also commonly used to assess functional deficits.
Maximal Electroshock Seizure (MES) Test in Rodents
This protocol is used to assess the anticonvulsant properties of test compounds.
-
Animal Model : ICR mice or Sprague-Dawley rats are commonly used.
-
Drug Administration : The test compound (e.g., SDZ 220-581 at 10 mg/kg, p.o.) is administered at a specific time before the seizure induction (e.g., 60 minutes).[3]
-
Seizure Induction : An electrical stimulus (e.g., 50 mA, 60 Hz for 200 ms) is delivered via corneal electrodes.[5]
-
Endpoint : The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
-
Evaluation : A compound is considered to have provided protection if it prevents the tonic hindlimb extension. The ED₅₀, the dose that protects 50% of the animals, is calculated from a dose-response curve.
Logical Framework of Comparison
The evaluation of these two compounds hinges on a structured comparison of their fundamental properties and their performance in standardized preclinical models.
Conclusion
This compound and MK-801 represent two distinct strategies for modulating NMDA receptor activity. MK-801, the non-competitive channel blocker, demonstrates potent, broad-spectrum activity but is hampered by a severe side-effect profile that has prevented its clinical application.[1] Its use-dependent nature makes it a valuable research tool, but its lack of selectivity is a significant drawback.
This compound and its analogues, as competitive antagonists with some preference for GluN2B-containing receptors, offer a more targeted approach.[1][2] While they also exhibit side effects such as sedation and ataxia, the competitive nature of their antagonism may offer a more controllable and potentially safer pharmacological profile compared to the all-or-nothing channel blockade of MK-801. The data suggests that this class of compounds holds promise for conditions where NMDA receptor overactivation is implicated, such as focal ischemia and epilepsy.[1][3] Further research focusing on optimizing subunit selectivity and improving the therapeutic index will be crucial for the potential clinical translation of competitive NMDA receptor antagonists.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to SDZ 220-040 and AP5 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonists, SDZ 220-040 and D-2-amino-5-phosphonovalerate (D-AP5), with a focus on their electrophysiological properties and applications. Both compounds are invaluable tools for dissecting the role of NMDA receptors in synaptic transmission and plasticity.
At a Glance: Key Differences
| Feature | This compound | D-AP5 (D-APV) |
| Mechanism of Action | Competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. | Competitive antagonist at the glutamate binding site on the NMDA receptor.[1] |
| Subunit Selectivity | Preferential for GluN2B-containing NMDA receptors.[2] | Non-selective, antagonizes various NMDA receptor subunit combinations. |
| Potency | High-affinity antagonist with a reported pKi of 8.5 (approximately 3.16 nM).[3] Note: This is a binding affinity, and a directly comparable electrophysiological IC50 value from a head-to-head study with D-AP5 is not readily available. | A widely used antagonist with a reported IC50 of 3.7 µM for antagonism of NMDA-evoked responses in cortical wedges.[4] |
| Primary Application | Investigating the role of GluN2B-containing NMDA receptors in synaptic function and neurological disorders.[2][3] | General blockade of NMDA receptor function to study its role in synaptic plasticity (e.g., LTP and LTD) and excitotoxicity.[5] |
Mechanism of Action and Signaling Pathway
Both this compound and D-AP5 are competitive antagonists that bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. This binding prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. The downstream signaling cascades, crucial for synaptic plasticity, are consequently blocked.
References
A Head-to-Head Comparison of SDZ 220-040 and Ifenprodil: Two Distinct NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: SDZ 220-040 and ifenprodil (B1662929). While both compounds exhibit a preference for the GluN2B subunit, they operate through fundamentally different mechanisms of action and interact with distinct sites on the NMDA receptor complex. This comparison summarizes their pharmacological properties, presents available quantitative data, and outlines key experimental protocols for their characterization.
Executive Summary
This compound is a potent, competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor, with selectivity for the GluN2B subunit. In contrast, ifenprodil is a non-competitive, allosteric modulator that binds to the N-terminal domain (NTD) at the interface of the GluN1 and GluN2B subunits. This difference in mechanism leads to distinct pharmacological profiles and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and ifenprodil, highlighting their differing affinities and selectivities for NMDA receptor subunits.
| Parameter | This compound | Ifenprodil | Reference(s) |
| Mechanism of Action | Competitive Antagonist | Non-competitive Allosteric Modulator | [1][2] |
| Binding Site | Glutamate binding site on GluN2B | N-terminal domain (NTD) at the GluN1-GluN2B interface | [2][3] |
| Subunit Selectivity | Selective for GluN2B | Selective for GluN2B | [3][4] |
| pKi | 8.5 (for mammalian NMDA receptors) | Not typically reported | [1] |
| IC50 (GluN1/GluN2B) | Not explicitly found | 0.34 µM | [4] |
| IC50 (GluN1/GluN2A) | Not explicitly found | 146 µM | [4] |
| Selectivity Ratio (GluN2A/GluN2B) | Not quantitatively determined from searches | ~400-fold | [4] |
Mechanism of Action and Signaling Pathways
This compound and ifenprodil inhibit NMDA receptor function through distinct molecular interactions, leading to a blockade of calcium influx and downstream signaling cascades.
This compound acts as a classic competitive antagonist. It directly competes with the endogenous agonist, glutamate, for binding to the ligand-binding domain (LBD) of the GluN2B subunit. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux. Structural studies have revealed that binding of this compound induces an opening of the GluN2B LBD's bi-lobe structure, which in turn relieves tension on the linker connected to the transmembrane domain, resulting in the closure of the ion channel.[2]
Ifenprodil , on the other hand, is a non-competitive antagonist. It binds to an allosteric site on the N-terminal domain (NTD), a region distinct from the glutamate binding pocket.[3] This binding event at the interface between the GluN1 and GluN2B subunits stabilizes a non-functional conformation of the receptor, reducing the probability of channel opening even in the presence of bound glutamate and glycine.[5]
Below are Graphviz diagrams illustrating the distinct signaling pathways and mechanisms of action.
Experimental Protocols
The characterization of this compound and ifenprodil relies on standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Objective: To quantify the affinity of this compound or ifenprodil for the NMDA receptor or specific subunits.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing specific recombinant NMDA receptor subunits in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]CGP 39653 for the glutamate site to test this compound, or [3H]ifenprodil for its own binding site) and varying concentrations of the unlabeled test compound (this compound or ifenprodil).
-
Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Controls for SDZ 220-040, a Competitive NMDA Receptor Antagonist
In the intricate landscape of neuroscience research and drug development, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of experimental controls for studies involving SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Understanding the appropriate positive and negative controls is crucial for the accurate interpretation of experimental data and for delineating the specific effects of this compound on NMDA receptor function.
This compound exerts its effect by competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit of the NMDA receptor. This action prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's downstream signaling cascades. To rigorously assess the activity of this compound, it is essential to compare its performance against well-established NMDA receptor antagonists and to ensure that observed effects are not due to non-specific actions or the experimental vehicle.
Comparative Efficacy of NMDA Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to commonly used positive controls, D-AP5 (a competitive antagonist) and MK-801 (a non-competitive channel blocker). The data are derived from radioligand binding assays assessing the displacement of [3H]CGP 39653 from rat brain cortex membranes.
| Compound | Type of Antagonist | Target Site | Potency (IC50 in nM) |
| This compound | Competitive | Glutamate site on GluN2 | 32 ± 4 |
| D-AP5 | Competitive | Glutamate site on GluN2 | 430 ± 50 |
| MK-801 | Non-competitive (Uncompetitive) | Pore of the ion channel | 37.2 (Ki in nM) |
Signaling Pathway and Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of calcium (Ca2+) which triggers a cascade of downstream signaling events.
Experimental Protocols
To assess the inhibitory effects of this compound and its controls, two primary in vitro methods are recommended: whole-cell patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons.
Experimental Workflow:
Detailed Protocol:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a juvenile rat in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Neuron Identification: Identify CA1 pyramidal neurons using differential interference contrast (DIC) microscopy.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.
-
Current Isolation: Perfuse with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin) to isolate NMDA receptor-mediated currents. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.
-
Baseline Measurement: Evoke synaptic currents by stimulating Schaffer collaterals or locally apply NMDA (e.g., 100 µM) to elicit a baseline current.
-
Compound Application:
-
Negative Control: Perfuse with aCSF containing the vehicle (e.g., 0.1% DMSO) for 10-15 minutes and record NMDA-evoked currents.
-
This compound and Positive Controls: Perfuse with aCSF containing this compound, D-AP5, or MK-801 at various concentrations to determine the IC50.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before, during, and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.
Calcium Imaging in Primary Cortical Neurons
This method measures the influx of calcium through NMDA receptors as an indicator of their activity.
Detailed Protocol:
-
Cell Culture: Plate primary cortical neurons from embryonic rats onto glass-bottom dishes coated with poly-D-lysine.
-
Calcium Indicator Loading: After 7-10 days in vitro, load the neurons with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Fluorescence: Record the baseline fluorescence of the neurons in a physiological salt solution.
-
Compound Incubation:
-
Negative Control: Add the vehicle to the bath and record any changes in fluorescence.
-
This compound and Positive Controls: Pre-incubate the neurons with various concentrations of this compound, D-AP5, or MK-801 for a defined period.
-
-
NMDA Stimulation: Stimulate the neurons with a submaximal concentration of NMDA (e.g., 30 µM) and glycine (e.g., 10 µM).
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F0) in response to NMDA stimulation in the presence and absence of the antagonists. Determine the IC50 for the inhibition of the NMDA-induced calcium response.
Logical Framework for Controls
The use of appropriate controls allows for the systematic dissection of the observed effects. The following diagram illustrates the logical relationship between the experimental compound and the controls.
By employing the controls and protocols outlined in this guide, researchers can confidently and accurately characterize the effects of this compound on NMDA receptor function, contributing to a deeper understanding of its therapeutic potential.
Replicating Published Findings for SDZ 220-040: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on replicating published findings. It includes comparative data with other NMDA receptor antagonists, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of NMDA Receptor Antagonists
This compound distinguishes itself through its high affinity for the NMDA receptor, specifically targeting the GluN2B subunit. To provide a clear comparison with other commonly used NMDA receptor antagonists, the following table summarizes their binding affinities (pKi) and inhibitory concentrations (IC50/Kd). It is important to note that direct comparisons of binding affinities are most accurate when determined under identical experimental conditions.
| Compound | Target Site | pKi | Ki | IC50 / Kd | Organism/Tissue |
| This compound | Glutamate (B1630785) site (competitive) | 8.5 [1] | - | - | Mammalian |
| D-AP5 | Glutamate site (competitive) | - | - | 1.4 µM (Kd)[2][3] | Rat brain membranes |
| CGS 19755 | Glutamate site (competitive) | - | - | - | - |
| MK-801 | Channel blocker (non-competitive) | - | - | 37.2 nM (Kd)[3] | Rat brain membranes |
| Ifenprodil | GluN2B allosteric site | - | - | - | - |
Key Experimental Protocols
To facilitate the replication of published findings on this compound, this section provides detailed methodologies for two fundamental experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay for NMDA Receptor
This protocol is designed to determine the binding affinity of this compound to the NMDA receptor through competition with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat cortical membranes expressing NMDA receptors.
-
Radioligand: [³H]CGP 39653, a high-affinity competitive antagonist for the glutamate binding site.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]CGP 39653 (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]CGP 39653, and 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled CGP 39653).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]CGP 39653, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of this compound's effect on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cells: Primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2B).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Agonist: NMDA.
-
Antagonist: this compound.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulator.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a giga-ohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Recording: Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply NMDA (e.g., 100 µM) using the perfusion system to evoke an inward current.
-
Antagonist Application: Co-apply NMDA with varying concentrations of this compound to determine its inhibitory effect on the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using the DOT language.
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade initiated by agonist binding and inhibited by this compound.
Experimental Workflow for Replicating a Published Finding
Caption: A stepwise workflow for the replication of published pharmacological findings.
NMDA Receptor Antagonist Screening Workflow
Caption: A typical workflow for the screening and development of novel NMDA receptor antagonists.
References
Quantitative Analysis of SDZ 220-040's Inhibitory Constant (Ki): A Comparative Guide
This guide provides a detailed comparison of the inhibitory constant (Ki) of SDZ 220-040, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant antagonists. The data presented is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Data Presentation: Inhibitory Constants of NMDA Receptor Antagonists
The following table summarizes the inhibitory constants (Ki) for this compound and a selection of other competitive and non-competitive NMDA receptor antagonists. Lower Ki values are indicative of higher binding affinity.
| Compound | Target Site | Antagonist Type | Ki Value | Organism/Tissue |
| This compound | Glutamate Site (GluN2) | Competitive | ~3.16 nM (pKi = 8.5) [1] | Mammalian [1] |
| 6.3 nM | Rat [2] | |||
| D-AP5 (D-2-amino-5-phosphonovalerate) | Glutamate Site (GluN2) | Competitive | 0.82 µM | GluN1/GluN2A Receptors[3] |
| CGS 19755 | Glutamate Site (GluN2) | Competitive | ~0.34 µM | - |
| Ketamine | Channel Pore | Uncompetitive | ~0.5 µM | - |
| Memantine | Channel Pore | Uncompetitive | ~1 µM | - |
| Phencyclidine (PCP) | Channel Pore | Uncompetitive | - | - |
Experimental Protocols
The determination of the inhibitory constant (Ki) for this compound and other NMDA receptor antagonists is typically performed using radioligand binding assays. The following is a detailed methodology based on standard protocols for this type of experiment, with specific details often referencing the primary literature, such as the foundational work by Urwyler et al. (1996) on this compound.[1][4]
Radioligand Binding Assay for Competitive NMDA Receptor Antagonists
Objective: To determine the binding affinity (Ki) of a competitive antagonist (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Tissue Preparation: Crude membrane fractions from rat cerebral cortex or hippocampus, or cell lines expressing specific NMDA receptor subtypes.
-
Radioligand: A tritiated NMDA receptor antagonist with high affinity, such as [³H]CGP 39653 or [³H]-(+)-MK-801.
-
Test Compound: this compound and other unlabeled antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the membrane preparation (typically 100-200 µg of protein).
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Add a fixed concentration of the radioligand (e.g., [³H]CGP 39653 at a concentration close to its Kd).
-
For determining non-specific binding, a separate set of tubes will contain the membrane preparation, the radioligand, and a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled D-AP5).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated upon NMDA receptor stimulation.
Caption: NMDA Receptor Activation and Downstream Signaling Cascades.
Experimental Workflow for Ki Determination
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory constant (Ki) of an NMDA receptor antagonist.
Caption: Workflow for Determining the Inhibitory Constant (Ki).
References
A Side-by-Side Analysis of SDZ 220-040 and Memantine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two notable NMDA receptor antagonists: SDZ 220-040 and memantine (B1676192). This analysis delves into their distinct mechanisms of action, receptor binding affinities, and preclinical and clinical findings, presenting a comprehensive overview to inform future research and development.
This guide summarizes quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a thorough comparative resource.
At a Glance: Key Differences
| Feature | This compound | Memantine |
| Mechanism of Action | Competitive NMDA Receptor Antagonist | Uncompetitive (Open-Channel) NMDA Receptor Antagonist |
| Binding Site | Glutamate (B1630785) binding site on the GluN2 subunit | Within the NMDA receptor channel |
| Subunit Selectivity | Preferential for GluN2B | Low to moderate affinity for all NMDA receptor subtypes |
| Clinical Status | Preclinical/Experimental | Approved for the treatment of moderate-to-severe Alzheimer's disease |
Mechanism of Action: A Tale of Two Antagonists
This compound and memantine both target the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory. However, their modes of interaction with the receptor are fundamentally different.
This compound is a competitive antagonist . It directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][2] By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting ion flow through the channel. Structural studies have shown that the binding of this compound to the GluN2B ligand-binding domain induces a conformational change that prevents the channel from opening.[3][4]
Memantine , in contrast, is an uncompetitive, open-channel blocker .[5] It does not compete with glutamate. Instead, it enters the ion channel of the NMDA receptor only after it has been opened by the binding of both glutamate and the co-agonist glycine (B1666218). Once inside, memantine blocks the flow of ions, effectively antagonizing the receptor's activity. Its low to moderate affinity and fast on/off kinetics are thought to be key to its clinical tolerability, as it preferentially blocks excessive, pathological NMDA receptor activation while allowing for normal physiological synaptic transmission.[5]
Receptor Binding Affinity
The binding affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects.
| Compound | Receptor Target | Binding Affinity (pKi) | Binding Affinity (IC50) | Reference |
| This compound | NMDA Receptor (Glutamate Site) | 8.5 | 3 nM ([3H]CGP39653 displacement) | [6] |
| Memantine | NMDA Receptor (Channel Pore) | - | ~1-10 µM (electrophysiology) | [7] |
Note: Direct comparison of Ki values is challenging due to different assay methodologies (competitive binding vs. functional antagonism).
Preclinical Data: A Comparative Overview
Preclinical studies in animal models provide valuable insights into the potential therapeutic effects and side-effect profiles of drug candidates.
Neuroprotective Effects
Both this compound and memantine have demonstrated neuroprotective properties in various preclinical models of excitotoxicity, a key pathological process in many neurological disorders.
| Compound | Model | Key Findings | Reference |
| This compound | Focal Ischemia (in vivo) | Protection against ischemic brain damage. | [1][8] |
| Memantine | Neonatal Hypoxia-Ischemia (in vivo) | Reduced lethality and brain damage. | [9] |
| NMDA-induced excitotoxicity (in vitro) | Protected neurons from cell death. | [9] | |
| Amyloid β-induced toxicity (in vitro) | Protected cultured hippocampal neurons. | [10] |
Anticonvulsant Activity
The ability to modulate NMDA receptor activity suggests potential for anticonvulsant effects.
| Compound | Model | Key Findings | Reference |
| This compound | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) induced seizures (in vivo) | Demonstrated anticonvulsant effects. | [1][8] |
| Memantine | Maximal Electroshock (MES) induced seizures (in vivo) | Showed anticonvulsant activity; therapeutic index was better than high-affinity antagonists but worse than some other low-affinity blockers. | [7] |
Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
Synaptic plasticity, particularly LTP, is a cellular correlate of learning and memory. The differential effects of this compound and memantine on LTP highlight their distinct mechanisms.
| Compound | Experimental Condition | Effect on LTP | Reference |
| This compound | Not explicitly found in direct LTP studies. As a competitive antagonist, it is expected to inhibit LTP induction by blocking glutamate binding. | - | |
| Memantine | Low Mg2+ (model of tonic NMDA activation) | Restored impaired LTP at clinically relevant concentrations (1 µM). | [11] |
| Normal conditions (in vivo) | Dose-dependent attenuation of LTP. 10 mg/kg showed significant but lower LTP compared to control, while 20 mg/kg failed to induce LTP. | [12] | |
| Freely moving rats (in vivo) | Enhanced LTP after theta-frequency primed bursts at 5-10 mg/kg. | [13] |
Behavioral Effects
Behavioral studies in animal models can reveal a compound's impact on cognition, motor function, and potential for psychiatric side effects.
| Compound | Behavioral Test | Key Findings | Reference |
| This compound | Prepulse Inhibition (in rats) | Effectively disrupted prepulse inhibition. | [1][8] |
| General Behavior | At higher doses, may cause sedation and ataxia. | [1][8] | |
| Memantine | Morris Water Maze | Dose-dependent effects on spatial learning and memory. | [6][14] |
| Impulsive Choice Task | Increased impulsive choice, particularly in low-impulsive rats. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and memantine.
Competitive Radioligand Binding Assay (for this compound)
Objective: To determine the binding affinity of a competitive antagonist (e.g., this compound) for the NMDA receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing NMDA receptors in a suitable buffer. Centrifuge to pellet the membranes, which are then resuspended in the assay buffer.[16][17]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled competitive antagonist (e.g., [3H]CGP39653) and a range of concentrations of the unlabeled test compound (this compound).[16]
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50 value. The Ki value is then calculated from the IC50.[17]
Whole-Cell Patch Clamp Electrophysiology (for Memantine)
Objective: To characterize the effects of an uncompetitive antagonist (e.g., memantine) on NMDA receptor-mediated currents.
Detailed Steps:
-
Cell Preparation: Prepare acute brain slices or primary neuronal cultures.[18]
-
Recording Setup: Use a glass micropipette to form a high-resistance seal with the membrane of a neuron and then rupture the membrane to achieve the whole-cell configuration.[19]
-
Evoking Currents: Perfuse the cells with a solution containing NMDA and glycine to activate NMDA receptors. The cell is voltage-clamped at a specific holding potential.[20]
-
Drug Application: After recording stable baseline currents, apply memantine to the bath solution at different concentrations.[18]
-
Data Acquisition and Analysis: Record the changes in the NMDA receptor-mediated current in the presence of memantine. The percentage of current inhibition at different concentrations is used to calculate the IC50. The voltage-dependence of the block can be assessed by measuring the block at different holding potentials.[20]
Morris Water Maze (Behavioral Assay)
Objective: To assess spatial learning and memory in rodents and the effects of compounds like memantine.
Detailed Steps:
-
Apparatus: A large circular tank is filled with water made opaque with non-toxic paint. A small platform is hidden just below the water's surface.[14]
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. This is typically done over several days with multiple trials per day.[15]
-
Drug Administration: The test compound (e.g., memantine) or a vehicle control is administered to the animals before the training or testing sessions, according to the study design.[6]
-
Probe Trial: To assess memory retention, a probe trial is conducted where the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.[7]
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. These are compared between the drug-treated and control groups.[14]
Signaling Pathways
Both this compound and memantine ultimately modulate the influx of Ca²⁺ through the NMDA receptor, which is a critical event in numerous downstream signaling cascades involved in synaptic plasticity and excitotoxicity.
Conclusion
This compound and memantine represent two distinct strategies for modulating NMDA receptor function. This compound, as a competitive antagonist with selectivity for the GluN2B subunit, offers a targeted approach that may be beneficial in specific neurological conditions where this subunit plays a key role. Its preclinical profile suggests potential as an anticonvulsant and neuroprotective agent, though further research is needed to fully characterize its therapeutic window and side-effect profile.
Memantine, with its unique uncompetitive mechanism and established clinical safety and efficacy in Alzheimer's disease, serves as a benchmark for NMDA receptor modulators. Its ability to preferentially block pathological over-activation while preserving physiological function is a key attribute.
The choice between a competitive and an uncompetitive antagonist, and the specific subunit selectivity, will depend on the therapeutic indication and the desired level of NMDA receptor modulation. This comparative guide provides a foundational understanding of these two important compounds to aid researchers in their ongoing efforts to develop novel and effective treatments for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. NMDA Receptor Antagonism Impairs Reversal Learning in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the study of anesthesia-and analgesia-related mechanisms of S-ketamine [frontiersin.org]
- 5. Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcrti.co.in [bcrti.co.in]
- 7. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral Consequences of NMDA Antagonist-Induced Neuroapoptosis in the Infant Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lupin.com [lupin.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acnp.org [acnp.org]
- 20. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Selectivity of SDZ 220-040 for NMDA Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the NMDA receptor antagonist SDZ 220-040, focusing on its selectivity for different NMDA receptor subunits. By comparing its performance with other widely used antagonists and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in neuroscience and drug development.
Introduction to this compound and NMDA Receptor Subtypes
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four main isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), which exhibit distinct spatial and temporal expression patterns and confer unique pharmacological and biophysical properties to the receptor complex. This diversity in subunit composition allows for fine-tuned regulation of synaptic function and presents an opportunity for the development of subtype-selective therapeutic agents.
This compound is a potent and competitive antagonist of the NMDA receptor, with a reported pKi of 8.5[1]. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and its potential in models of neurological disorders[2]. Structural studies have confirmed its interaction with the GluN2B subunit, highlighting its potential as a subunit-selective antagonist[3][4][5].
Comparative Analysis of Subunit Selectivity
| Compound | Target Subunit(s) | IC50 / Ki Values | Mechanism of Action | References |
| This compound | Primarily GluN2B | pKi = 8.5 (overall NMDA receptor) | Competitive Antagonist | [1][2][6] |
| Ifenprodil | GluN2B | IC50: ~0.34 µM (NR1A/NR2B) | Non-competitive (Allosteric) Antagonist | |
| NVP-AAM077 (PEAQX) | GluN2A | IC50: ~0.009 µM (hNR1/NR2A) | Competitive Antagonist | |
| Ro 25-6981 | GluN2B | IC50: ~0.009 µM | Non-competitive (Allosteric) Antagonist | |
| CP-101,606 | GluN2B | IC50: ~0.0035 µM | Non-competitive (Allosteric) Antagonist |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Accurate determination of antagonist selectivity relies on robust and well-defined experimental methodologies. The two primary techniques employed for this purpose are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for different NMDA receptor subunits.
Materials:
-
Cell lines individually expressing recombinant human or rat NMDA receptors with specific GluN2 subunits (e.g., HEK293 cells transfected with GluN1 and either GluN2A, GluN2B, GluN2C, or GluN2D).
-
Radiolabeled ligand specific for the glutamate binding site of NMDA receptors (e.g., [³H]CGP 39653).
-
This compound and other unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific NMDA receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellets and resuspend in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ability of an antagonist to inhibit the ion channel activity of a specific NMDA receptor subtype.
Objective: To determine the IC50 of this compound for inhibiting glutamate-evoked currents in NMDA receptors with different GluN2 subunits.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human or rat GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D subunits.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES).
-
Glutamate and glycine (B1666218) solutions.
-
This compound solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNA for GluN1 and one of the GluN2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal current response. Once a stable baseline current is established, co-apply varying concentrations of this compound with the agonists.
-
Data Acquisition: Record the peak inward current in the presence of different concentrations of the antagonist.
-
Data Analysis: Normalize the current responses to the control response (in the absence of the antagonist). Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing NMDA Receptor Signaling and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. EMDB-21677: GluN1b-GluN2B NMDA receptor in complex with this compound and L689,... - Yorodumi [pdbj.org]
- 4. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6whx - GluN1b-GluN2B NMDA receptor in complex with GluN2B antagonist this compound, class 2 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
Benchmarking SDZ 220-040: A Comparative Analysis Against Industry-Standard NMDA Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the novel competitive NMDA receptor antagonist, SDZ 220-040, against a panel of industry-standard NMDA antagonists. The data presented herein is intended to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection of appropriate research tools for investigating the role of the NMDA receptor in health and disease.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists like this compound valuable tools for both basic research and clinical development. This compound specifically targets the glutamate binding site on the GluN2 subunit of the NMDA receptor complex.[3]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound in comparison to several industry-standard competitive and non-competitive NMDA receptor antagonists. The data is presented as pKi, Ki, Kd, or IC50 values, as reported in the literature. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | Target Site | pKi | Ki (nM) | Kd (nM) | IC50 (nM) |
| This compound | Competitive | Glutamate Site | 8.5 [1][2][4] | |||
| CGS 19755 (Selfotel) | Competitive | Glutamate Site | 9 and 200[5] | 50[6] | ||
| D-AP5 (D-APV) | Competitive | Glutamate Site | 1400[7] | |||
| MK-801 (Dizocilpine) | Non-competitive | Channel Pore (PCP site) | 6.3[8] | |||
| Ketamine | Non-competitive | Channel Pore (PCP site) | 760[9] | |||
| Memantine | Non-competitive | Channel Pore | 740[10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus) expressing a high density of NMDA receptors.
-
Radioligand: A high-affinity radiolabeled NMDA receptor antagonist, such as [³H]CGS 19755 for competitive antagonists or [³H]MK-801 for non-competitive antagonists.
-
Test Compound: this compound and other NMDA antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Radioligand at a concentration near its Kd value.
-
Increasing concentrations of the test compound (e.g., this compound) or a known displacer for determining non-specific binding (e.g., a high concentration of unlabeled glutamate for [³H]CGS 19755).
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional inhibition of NMDA receptor-mediated currents by a test compound in cultured cells or brain slices.
Materials:
-
Cells: HEK293 or tsA201 cells transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B), or primary cultured neurons.
-
External Solution (ACSF for slices): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) and buffered to pH 7.4. For isolating NMDA receptor currents, the external solution is often Mg²⁺-free and contains an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
Internal Solution: Pipette solution containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, EGTA, Mg-ATP, GTP) and buffered to pH 7.2.
-
Agonists: NMDA and a co-agonist (glycine or D-serine).
-
Test Compound: this compound and other NMDA antagonists.
-
Patch-clamp setup: Including a microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell/Slice Preparation: Plate cultured cells on coverslips or prepare acute brain slices from rodents.
-
Recording Setup: Place the coverslip or slice in the recording chamber and perfuse with the external solution.
-
Patch Pipette: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -60 mV or -70 mV).
-
Agonist Application: Apply a solution containing NMDA and a co-agonist to the cell to evoke an inward current mediated by NMDA receptors.
-
Antagonist Application: After obtaining a stable baseline current, co-apply the test compound (e.g., this compound) with the agonists.
-
Data Acquisition: Record the current responses before, during, and after the application of the antagonist.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling pathway and antagonist binding sites.
Experimental Workflow for NMDA Antagonist Comparison
Caption: Workflow for comparing NMDA receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of SDZ 220-040: An NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SDZ 220-040, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By examining its performance against other NMDA receptor modulators, supported by experimental data, this document serves as a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction to this compound
This compound is a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid that acts as a competitive antagonist at the NMDA receptor, with high selectivity for the GluN2B subunit.[1][2] Its mechanism of action involves binding to the glutamate (B1630785) recognition site on the GluN2B subunit, which induces a conformational change in the ligand-binding domain (LBD), ultimately leading to the closure of the ion channel.[3][4][5] This targeted action makes this compound a significant tool in preclinical and experimental studies aimed at understanding the role of GluN2B-containing NMDA receptors in various neurological conditions.[1][6]
Comparative Quantitative Data
The following table summarizes the available quantitative data for this compound in comparison to other notable NMDA receptor antagonists. This data is compiled from various in vitro and preclinical studies.
| Compound | Target | Mechanism of Action | pKi | LBD Opening Angle | Key Preclinical Findings | Associated Side Effects |
| This compound | GluN2B Subunit of NMDA Receptor | Competitive Antagonist | 8.5[2][7] | ~23°[4][5] | Disrupts prepulse inhibition in rats, anticonvulsant effect, protection against focal ischemia, attenuates neuropathic pain.[1][6] | Sedation, ataxia, psychotomimetic effects.[1][6] |
| MK-801 (Dizocilpine) | NMDA Receptor Ion Channel | Non-competitive Antagonist (Open-Channel Blocker) | 37.2 nM (Kd)[8] | Not Applicable | Neuroprotective in cerebral ischemia models, reverses mild stress-induced anhedonia in rats.[1] | Psychotomimetic effects, ataxia.[1] |
| L-689,560 | GluN1 Subunit of NMDA Receptor | Competitive Antagonist | Not specified | ~28°[4][5] | Used in structural and functional studies to probe the GluN1 subunit.[3][9] | Not detailed in the provided results. |
| Ifenprodil | GluN2B Subunit of NMDA Receptor (Allosteric Site) | Non-competitive Antagonist (Allosteric Modulator) | Not specified | Not Applicable | Neuroprotective. | Poor bioavailability in clinical trials.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and its comparators.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
General Protocol:
-
Preparation of cell membranes expressing the target receptor (e.g., NMDA receptors from rat brain tissue).
-
Incubation of the membranes with a radiolabeled ligand (e.g., [³H]CGP 39653 for the glutamate binding site) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of the bound radioactivity using liquid scintillation counting.
-
Calculation of the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology (e.g., Two-Electrode Voltage Clamp - TEVC)
-
Objective: To measure the effect of a compound on the function of an ion channel.
-
General Protocol:
-
Expression of the target receptor (e.g., specific NMDA receptor subtypes) in a suitable expression system, such as Xenopus oocytes.
-
Impaling the oocyte with two microelectrodes to clamp the membrane potential at a set value.
-
Application of agonists (e.g., glutamate and glycine) to activate the NMDA receptors and record the resulting ion current.
-
Co-application of the antagonist (e.g., this compound) at various concentrations to determine its inhibitory effect on the agonist-induced current.
-
Data analysis to determine the IC50 or the nature of the antagonism (competitive vs. non-competitive).[3]
-
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of a protein, such as the NMDA receptor, in complex with a ligand.
-
General Protocol:
-
Purification of the NMDA receptor protein.
-
Incubation of the purified receptor with the ligand of interest (e.g., this compound and glycine).[3]
-
Rapid freezing of the protein-ligand complex in a thin layer of vitreous ice.
-
Imaging of the frozen particles using a transmission electron microscope.
-
Computational processing of the images to reconstruct a 3D model of the receptor-ligand complex.[10] This allows for the visualization of the ligand binding site and any conformational changes induced by ligand binding.[3]
-
Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Workflow for Assessing Antagonist Potency
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 2. This compound | CAS 174575-40-7 | SDZ220040 | Tocris Bioscience [tocris.com]
- 3. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NMDAR | CymitQuimica [cymitquimica.com]
- 9. Conformational rearrangement of the NMDA receptor amino-terminal domain during activation and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMDB-21677: GluN1b-GluN2B NMDA receptor in complex with this compound and L689,... - Yorodumi [pdbj.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of SDZ 220-040
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of SDZ 220-040, a competitive NMDA receptor antagonist.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference. Understanding these properties is the first step in safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | (S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid | [1] |
| CAS Number | 174575-40-7 | [1] |
| Molecular Formula | C16H16Cl2NO6P | [1][2] |
| Molecular Weight | 420.19 g/mol | [1][2] |
| Form | Solid | [1] |
| Storage | Store at room temperature. | [1] |
Pre-Disposal Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and to ensure the waste is managed safely.
-
Engineering Controls : Always handle this compound in a chemical fume hood with an independent air supply system.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat to prevent contact with eyes and skin.[1] A laboratory should be equipped with a safety shower and an eye wash station.
-
Avoid Exposure : Take measures to avoid inhalation, and contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure.[1]
-
Storage of Waste : Store waste in appropriate, clearly labeled containers.[3] It is recommended to use the original container whenever possible.
Step-by-Step Disposal Protocol
Given that environmental regulations vary significantly, it is crucial to consult with your local health services or environmental safety department for specific disposal requirements.[1] The following is a general, step-by-step protocol for the disposal of this compound.
-
Waste Identification and Segregation :
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent material) as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization :
-
Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, sealed container. Do not overfill containers; leave at least 10% headspace.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid" or "this compound".
-
Include the date when the waste was first added to the container.
-
-
Accidental Spill Clean-up :
-
In the event of a spill, wear appropriate protective clothing.[1]
-
Cover the spillage with a suitable absorbent material.[1]
-
Using non-sparking tools, carefully sweep up the material and place it in an appropriate container for disposal.[1]
-
Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[1]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any other relevant safety information.
-
Crucially, do not dispose of this compound down the drain or in the regular trash .[4] The ecological impact of this compound has not been fully determined, and it should be treated as potentially toxic to the environment.[1]
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact : Wash the affected area with copious amounts of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[1]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation : Move the individual to fresh air and monitor their breathing. If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration.[1]
-
Ingestion : If swallowed, rinse the mouth with water, contact a local poison center, and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid | C16H16Cl2NO6P | CID 6604839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling SDZ 220-040
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SDZ 220-040. The following procedural guidance is designed to ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | (S)-α-Amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid | [1] |
| CAS Number | 174575-40-7 | [1] |
| Molecular Formula | C16H16Cl2NO6P | [1][2] |
| Molecular Weight | 420.19 g/mol | [1] |
| Form | Solid | [1] |
| Boiling Point | 653.5±65.0 °C (Predicted) | [3] |
| Density | 1.612±0.06 g/cm3 (Predicted) | [3] |
| Storage Temperature | Room Temperature | [1] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a chemical fume hood with an independent air supply system.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles | To prevent contact with eyes.[1] |
| Hand Protection | Appropriate chemical-resistant gloves | To prevent skin contact. The exact type of glove is not specified, but nitrile gloves are a common choice for handling chemicals in a laboratory setting.[1] |
| Body Protection | Protective clothing | To prevent contact with skin.[1] |
General Hygiene Practices:
-
Avoid inhalation of dust.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid prolonged or repeated exposure.[1]
Operational Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash the affected area with copious amounts of water for at least 15 minutes. Remove and wash contaminated clothing and shoes before reuse.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes.[1] |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration.[1] |
| Ingestion | Rinse the mouth with water. Contact a local poison control center and seek immediate medical attention.[1] |
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate personal protective equipment.[1]
-
Cover the spill with a suitable absorbent material.[1]
-
Using non-sparking tools, carefully sweep the material into an appropriate container.[1]
-
Decontaminate the spill site with a 10% caustic solution.[1]
-
Ventilate the area until the disposal is complete.[1]
Spill Response Workflow
Caption: A procedural diagram for responding to a spill of this compound.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Container: Place all waste material in a designated and appropriately labeled container.
-
Regulatory Compliance: Due to the variability of local, state, and federal environmental regulations, it is recommended to contact your institution's health and safety department or a local health services department for specific guidance on the proper disposal of this product.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
